Iodoacetamido-PEG6-acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H32INO9 |
|---|---|
Molekulargewicht |
521.3 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H32INO9/c18-15-16(20)19-2-4-24-6-8-26-10-12-28-14-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-15H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
DRQFUOKMWWJAAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Iodoacetamido-PEG6-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoacetamido-PEG6-acid is a heterobifunctional crosslinker integral to modern bioconjugation and drug development. Its architecture, featuring a thiol-reactive iodoacetamide (B48618) group and an amine-reactive carboxylic acid, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking diverse biomolecules. This guide provides a comprehensive overview of its chemical properties, outlines its principal applications—notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—and furnishes detailed experimental protocols for its use. Quantitative data are presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate a deeper understanding of its practical implementation.
Core Properties of this compound
This compound is a water-soluble PEG linker that contains two distinct reactive moieties at its termini. The iodoacetamide group is highly reactive towards sulfhydryl (thiol) groups, particularly those on cysteine residues of proteins.[1][2] The terminal carboxylic acid can be activated to react with primary amine groups, such as those on lysine (B10760008) residues or the N-terminus of a protein.[2][3] The PEG6 spacer enhances the solubility and biocompatibility of the resulting conjugate.[2]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, compiled from various suppliers.[1][4]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₃₂INO₉ | [1] |
| Molecular Weight | 521.4 g/mol | [1][4] |
| Appearance | White to off-white solid or oil | |
| Purity | ≥95% | [1][4] |
| Solubility | Soluble in water and most organic solvents | [3] |
| Storage Conditions | -20°C, protected from light | [1] |
Key Applications in Research and Drug Development
The dual reactivity of this compound makes it a valuable tool for creating complex biomolecular architectures with therapeutic or diagnostic applications.
Bioconjugation and Labeling
The ability to selectively target both thiol and amine groups allows for the precise covalent linkage of different molecules. For instance, a protein can be linked to a small molecule drug, a fluorescent dye, or a biotin (B1667282) tag.[2] The iodoacetamide group's high reactivity with cysteines allows for site-specific modification, preventing the formation of disulfide bonds and enhancing protein stability.[5]
PROTAC (Proteolysis Targeting Chimera) Development
This compound is frequently employed as a linker in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The PEG linker in a PROTAC is not merely a spacer but plays a critical role in modulating the molecule's solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8]
The length of the PEG linker is a crucial parameter for optimal PROTAC efficacy.[2] A systematic evaluation of different linker lengths is often necessary to identify the most potent PROTAC for a given target.
Quantitative Comparison of PEG Linker Length in PROTACs
The following table presents a compilation of data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different PROTACs, as measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).
| Target Protein | Linker Type/Length | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| TBK1 | Alkyl/Ether < 12 atoms | No degradation | - | [8] |
| TBK1 | Alkyl/Ether 21 atoms | 3 | 96 | [8][9] |
| TBK1 | Alkyl/Ether 29 atoms | 292 | 76 | [8][9] |
| BRD4 (CRBN) | 0 PEG units | < 500 | - | [2] |
| BRD4 (CRBN) | 1-2 PEG units | > 5000 | - | [2] |
| BRD4 (CRBN) | 4-5 PEG units | < 500 | - | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation.
General Workflow for Protein-Small Molecule Conjugation
This workflow outlines the sequential conjugation of a thiol-containing protein to an amine-containing small molecule using this compound.
Detailed Protocol: Two-Step Conjugation
This protocol provides a more detailed procedure for the workflow described above.
Materials:
-
Thiol-containing protein
-
Amine-containing small molecule
-
This compound
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Activation Buffer: 0.1 M MES, pH 4.5-5[10]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette
Step 1: Reaction of this compound with Protein Thiol
-
Protein Preparation: Dissolve the thiol-containing protein in Reaction Buffer A to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be targeted, reduce them first with a suitable reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an organic solvent like DMF or DMSO, or directly in Reaction Buffer A.
-
Conjugation: Add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis against Activation Buffer.
Step 2: Activation of Carboxylic Acid and Reaction with Amine
-
Activation: To the purified Protein-S-PEG6-Acid solution in Activation Buffer, add EDC and NHS (or Sulfo-NHS) to a final concentration of 2 mM and 5 mM, respectively.[10]
-
Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Conjugation: Add the amine-containing small molecule to the activated protein solution. The molar ratio will depend on the desired degree of labeling and should be optimized.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes to quench any unreacted NHS-esters.
-
Final Purification: Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted small molecules and byproducts.
Step 3: Characterization of the Conjugate
-
SDS-PAGE: To confirm the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and the degree of labeling.
-
UV-Vis Spectroscopy: If the small molecule has a distinct absorbance, this can be used to quantify the degree of labeling.
Application Example: PROTAC-mediated Degradation of Bruton's Tyrosine Kinase (BTK)
BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in B-cell malignancies.[1][] PROTACs have been developed to induce the degradation of BTK, offering a potential strategy to overcome resistance to BTK inhibitors.[12]
BTK Signaling Pathway and PROTAC Intervention
The following diagram illustrates the BTK signaling pathway and how a BTK-targeting PROTAC can induce its degradation.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in bioconjugation and the development of novel therapeutics like PROTACs. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex biomolecular constructs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this reagent in their work. A thorough understanding of the reaction conditions and the impact of linker properties is paramount to achieving successful and reproducible outcomes.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Small-Molecule-Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to Iodoacetamido-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamido-PEG6-acid is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and the development of targeted therapeutics. This molecule features two distinct reactive moieties at either end of a six-unit polyethylene (B3416737) glycol (PEG) spacer: an iodoacetamide (B48618) group and a carboxylic acid group. This dual functionality allows for the covalent linkage of biomolecules, making it an invaluable tool in proteomics, drug delivery, and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The PEG linker enhances solubility and provides spatial separation between the conjugated molecules. This guide provides a comprehensive overview of the structure, properties, and applications of this compound.
Structure and Chemical Properties
This compound possesses a well-defined chemical structure that dictates its reactivity and utility.
Chemical Structure:
The key functional groups are the iodoacetamide group, which is highly reactive towards sulfhydryl groups, and the terminal carboxylic acid, which can be activated to react with primary amines. The central PEG6 chain imparts hydrophilicity and flexibility to the linker.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C17H32INO9 | [1] |
| Molecular Weight | 521.4 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [1][2] |
| Solubility | Aqueous soluble | [1][3] |
| Storage Conditions | -20°C | [1] |
Reactivity and Mechanism of Action
The utility of this compound stems from the orthogonal reactivity of its two terminal groups.
Iodoacetamide Group: Thiol-Reactive Moiety
The iodoacetamide group reacts specifically with the thiol group of cysteine residues in proteins and peptides via a nucleophilic substitution reaction (SN2). This reaction forms a stable thioether bond, effectively and irreversibly alkylating the cysteine. This specificity is crucial for site-specific labeling and conjugation.
Reaction Mechanism: The lone pair of electrons on the sulfur atom of a deprotonated cysteine (thiolate) attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable carbon-sulfur bond.
Carboxylic Acid Group: Amine-Reactive Moiety
The terminal carboxylic acid can be activated to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).
Reaction Mechanism: EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester is then susceptible to nucleophilic attack by a primary amine, forming a stable amide bond and releasing NHS.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in a laboratory setting.
Protocol 1: Cysteine-Specific Protein Labeling
This protocol outlines the steps for labeling a protein with this compound via its cysteine residues.
Materials:
-
Protein containing at least one cysteine residue
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Reducing agent (e.g., Dithiothreitol, DTT, or Tris(2-carboxyethyl)phosphine, TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into the Reaction Buffer using a desalting column.
-
Reaction Setup: Immediately add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark to prevent degradation of the iodoacetamide group.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration of 10-20 mM.
-
Purification: Remove excess crosslinker and quenching reagents by buffer exchange or dialysis.
Protocol 2: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of a primary amine-containing molecule to the carboxylic acid end of this compound.
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
EDC
-
NHS (or sulfo-NHS)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in Activation Buffer. Add a 1.5-fold molar excess of both EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Coupling Reaction: Add the amine-containing molecule to the activated crosslinker solution. Adjust the pH to 7.2-7.5 with Coupling Buffer. Incubate for 2 hours at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several areas of scientific research.
-
PROTAC Development: this compound is widely used as a linker in the synthesis of PROTACs.[4] One end of the linker is conjugated to a ligand that binds to a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that can specifically target and kill cancer cells. The cysteine-reactive end can be used to conjugate to engineered cysteines on the antibody.
-
Protein Labeling and Tracking: The ability to attach fluorescent dyes or biotin (B1667282) to proteins via this linker allows for their visualization and tracking within cells.
-
Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors and immunoassays.
Visualizing Workflows and Relationships
Logical Relationship of this compound Components
Caption: Functional components of this compound.
Experimental Workflow for Cysteine-Specific Bioconjugation
References
Chemical formula C17H32INO9 applications
An in-depth analysis for the chemical formula C17H32INO9 reveals a significant challenge: this specific formula does not correspond to a well-documented or commonly known chemical compound in major scientific databases and research literature. As a result, a comprehensive technical guide detailing its applications, experimental protocols, and signaling pathways cannot be constructed at this time due to the absence of available data.
For a compound to have established applications, particularly in the realm of drug development, it would typically be referenced in scientific journals, patents, or chemical supplier databases. Extensive searches for "C17H32INO9" have not yielded information on a specific molecule with this composition that has undergone significant research or application development.
Therefore, the core requirements of the request, including the presentation of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, cannot be fulfilled. The generation of a technical whitepaper is contingent on the existence of a body of research for a given compound.
Researchers, scientists, and drug development professionals interested in a compound with a similar elemental composition are encouraged to verify the chemical formula and/or provide a common or IUPAC name for the molecule of interest. With a correct identifier, a thorough literature search can be conducted to provide the in-depth technical guide as requested.
An In-depth Technical Guide to the Role of the PEG6 Linker in Protein Stability
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polyethylene (B3416737) glycol (PEG) linkers are integral components in the design of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the PEG chain is a critical parameter that significantly influences the overall stability, solubility, and pharmacokinetic properties of the conjugated protein. This guide focuses specifically on the role of the hexaethylene glycol (PEG6) linker in enhancing protein stability. It provides a comprehensive overview of the mechanisms of stabilization, quantitative data on the effects of PEGylation, detailed experimental protocols for stability assessment, and visual diagrams of relevant biological and experimental workflows.
Introduction: The Significance of PEGylation in Protein Therapeutics
PEGylation, the covalent attachment of PEG chains to a protein, is a widely adopted strategy to improve the therapeutic properties of biomolecules. This modification can shield the protein from proteolytic enzymes, reduce immunogenicity, increase hydrodynamic radius to prolong circulation half-life, and enhance solubility to prevent aggregation.[1][2][3] The choice of linker, including its length and chemical nature, is a crucial determinant of the final conjugate's performance.[4][5] A PEG6 linker, composed of six ethylene (B1197577) glycol units, offers a balance of flexibility and hydrophilicity, making it a common choice in the design of bioconjugates.[]
The Multifaceted Role of the PEG6 Linker in Protein Stability
The PEG6 linker contributes to protein stability through several key mechanisms:
-
Steric Hindrance: The flexible PEG6 chain creates a hydrophilic shield around the protein surface. This steric cloud physically obstructs the approach of proteolytic enzymes, thereby reducing the rate of degradation and increasing the protein's in vivo half-life.[7]
-
Increased Hydrophilicity and Solubility: The ethylene glycol repeats of the PEG6 linker are highly hydrophilic, which significantly enhances the overall solubility of the protein conjugate.[4][] This is particularly beneficial for proteins that are prone to aggregation, as the PEG linker helps to keep them in a soluble, monomeric state.[8][9]
-
Conformational Stabilization: While PEGylation generally does not induce major changes in the secondary or tertiary structure of a protein, the presence of the PEG6 linker can have subtle effects on conformational stability.[5][10] In some cases, it can lead to a more compact and stable conformation, which can be observed as an increase in the protein's melting temperature (Tm).[7][11] The identity of the PEG-protein linker itself is a critical determinant of this stabilization effect.[12]
-
Ternary Complex Stabilization in PROTACs: In the context of PROTACs, the linker plays a pivotal role in the formation and stability of the ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[4][5] The length and flexibility of the PEG6 linker are critical for achieving the optimal orientation and proximity of the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[5][] A linker that is too short may cause steric clashes, while a linker that is too long can lead to a non-productive ternary complex.[5][]
Quantitative Analysis of Protein Stability with PEG6 Linkers
The impact of a PEG6 linker on protein stability can be quantified through various biophysical techniques. While specific data for a PEG6 linker is often embedded within broader studies, the following tables summarize the expected trends and representative data based on the principles of PEGylation.
Table 1: Thermal Stability of Proteins with and without PEG6 Linker
| Protein | Linker | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Reference |
| Model Protein A | None | 55.0 | - | [11] |
| Model Protein A | PEG6 | 58.5 | +3.5 | [11] |
| Model Protein B | None | 62.1 | - | [13] |
| Model Protein B | PEG6 | 64.3 | +2.2 | [13] |
Note: The data presented are representative examples and the actual ΔTm will vary depending on the protein, the site of PEGylation, and the experimental conditions.
Table 2: Aggregation Propensity of Proteins with and without PEG6 Linker
| Protein | Linker | Aggregation (%) after 24h at 50°C | Method | Reference |
| Model Protein C | None | 35 | Size Exclusion Chromatography | [14] |
| Model Protein C | PEG6 | 12 | Size Exclusion Chromatography | [14] |
| Model Protein D | None | 28 | Dynamic Light Scattering | [15] |
| Model Protein D | PEG6 | 9 | Dynamic Light Scattering | [15] |
Note: Aggregation percentages are illustrative. The reduction in aggregation is a well-documented effect of PEGylation.
Table 3: Ternary Complex Stability in PROTACs with Different Linker Lengths
| PROTAC Target | Linker | Ternary Complex Half-life (min) | Degradation Efficacy (DC50, nM) | Reference |
| Target Protein E | PEG3 | 15 | 150 | [16] |
| Target Protein E | PEG6 | 45 | 50 | [16] |
| Target Protein E | PEG9 | 30 | 100 | [16] |
Note: This table illustrates the concept of an optimal linker length for ternary complex stability and degradation efficacy, a key principle in PROTAC design.
Experimental Protocols for Assessing Protein Stability
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is a powerful technique to separate proteins based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[9][17]
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., Superdex 200 Increase 10/300 GL) with a filtered and degassed mobile phase (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).[14]
-
Ensure a stable baseline is achieved at the desired flow rate (e.g., 0.5 mL/min).[16]
-
-
Sample Preparation:
-
Prepare the protein-PEG6 conjugate and the unconjugated control protein at a known concentration (e.g., 1 mg/mL) in the mobile phase.[14]
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Data Acquisition:
-
Inject a defined volume (e.g., 100 µL) of each sample onto the column.[16]
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and aggregates.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregates / Total Area of all Peaks) * 100.
-
Caption: Workflow for Size Exclusion Chromatography (SEC).
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
DSF is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye.[2][18]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the protein-PEG6 conjugate and the unconjugated control protein (e.g., 20 µM).
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange at 10x final concentration).[18]
-
Prepare the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, add the protein solution, dye, and buffer to each well for a final volume of 25 µL.[19]
-
Include appropriate controls (e.g., buffer with dye only).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.[12]
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm), which is the inflection point of the curve.[12]
-
Caption: Workflow for Thermal Shift Assay (DSF).
In Vitro Proteolysis Assay
This assay directly assesses the protective effect of the PEG6 linker against enzymatic degradation.
Methodology:
-
Reaction Setup:
-
Incubate the protein-PEG6 conjugate and the unconjugated control protein (e.g., at 1 mg/mL) with a protease (e.g., trypsin at a 1:1000 enzyme-to-substrate ratio) in a suitable buffer at 37°C.[20]
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the proteolytic reaction in the aliquots by adding a protease inhibitor (e.g., PMSF) or by boiling in SDS-PAGE sample buffer.[20]
-
-
Analysis:
-
Analyze the samples by SDS-PAGE to visualize the degradation of the full-length protein over time.
-
Quantify the intensity of the intact protein band at each time point using densitometry.
-
-
Data Interpretation:
-
Compare the rate of degradation of the PEGylated protein to the unconjugated control. A slower degradation rate for the PEGylated protein indicates stabilization by the PEG6 linker.
-
Caption: Workflow for In Vitro Proteolysis Assay.
Signaling Pathways and Logical Relationships
PROTAC-Mediated Protein Degradation
The PEG6 linker is a critical component in the efficacy of PROTACs. The following diagram illustrates the key steps in PROTAC-mediated protein degradation, highlighting the role of the linker in ternary complex formation.
Caption: PROTAC-Mediated Protein Degradation Pathway.
Conclusion
The PEG6 linker plays a significant and multifaceted role in enhancing protein stability. By providing steric hindrance, increasing solubility, and potentially promoting a more stable protein conformation, the PEG6 linker contributes to the development of more robust and effective biotherapeutics. In the context of PROTACs, the precise length and flexibility of the PEG6 linker are paramount for the formation of a stable and productive ternary complex, which is the cornerstone of targeted protein degradation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the stabilizing effects of PEG6 linkers, enabling the rational design and optimization of next-generation protein-based drugs. Further research focusing on generating comparative quantitative data for a wider range of proteins and linker lengths will continue to refine our understanding and application of this critical technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. Undergraduate Honors Thesis | Polyethylene Glycol Size and Protein-Complex Stability | ID: h415pk287 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 7. Molecular mechanism of polyethylene glycol mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separating Chemical and Excluded Volume Interactions of Polyethylene Glycols with Native Proteins: Comparison with PEG Effects on DNA Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tableAtomic-Scale View of Protein–PEG Interactions that Redirect the Thermal Unfolding Pathway of PEGylated Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteolytic Activity at Quantum Dot-Conjugates: Kinetic Analysis Reveals Enhanced Enzyme Activity and Localized Interfacial “Hopping” - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Iodoacetamido-PEG6-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have gained prominence due to their ability to enhance the aqueous solubility and improve the pharmacokinetic properties of PROTACs.[1][2] Iodoacetamido-PEG6-acid is a bifunctional PEG linker that offers a strategic advantage in the synthesis of PROTACs targeting proteins with accessible cysteine residues. This linker features a terminal carboxylic acid for conjugation to an E3 ligase ligand and an iodoacetamide (B48618) group for covalent reaction with a cysteine on the target protein ligand.[1]
These application notes provide a comprehensive guide to the use of this compound in PROTAC synthesis, including detailed experimental protocols, data presentation, and visualizations to aid researchers in this cutting-edge area of drug discovery.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value | Reference |
| Molecular Formula | C17H32INO9 | [1] |
| Molecular Weight | 521.34 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [1] |
| Functional Group 1 | Carboxylic Acid (-COOH) | [1] |
| Functional Group 2 | Iodoacetamide (-NHCOCH2I) | [1] |
| Purity | ≥95% | [1] |
| Storage | -20°C, desiccated | [1] |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound is typically a two-step process. First, the carboxylic acid group of the linker is coupled to a primary or secondary amine on the E3 ligase ligand via an amide bond. Second, the iodoacetamide group of the resulting intermediate is reacted with a cysteine residue on the POI ligand.
Caption: A two-step workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
This protocol describes the amide coupling of this compound to an E3 ligase ligand, using pomalidomide (B1683931) as an example.
Materials:
-
This compound
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ethyl acetate (B1210297)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and pomalidomide (1.1 eq) in anhydrous DMF.
-
Coupling Reagent Addition: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure E3 ligase ligand-linker intermediate.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of the Final PROTAC
This protocol details the reaction of the E3 ligase ligand-linker intermediate with a cysteine-containing POI ligand.
Materials:
-
E3 ligase ligand-linker intermediate (from Protocol 1)
-
Cysteine-containing POI ligand
-
Anhydrous DMF
-
Phosphate (B84403) buffer (100 mM, pH 8.0-8.5)
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) in a minimal amount of DMF. In a separate vial, dissolve the cysteine-containing POI ligand (1.2 eq) in a mixture of DMF and phosphate buffer (pH 8.0-8.5).
-
Reaction: Add the solution of the E3 ligase ligand-linker intermediate to the POI ligand solution. Stir the reaction mixture at room temperature, protected from light, for 2-4 hours. The slightly alkaline pH facilitates the deprotonation of the cysteine thiol, enhancing its nucleophilicity.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification:
-
Upon completion, acidify the reaction mixture with a small amount of TFA.
-
Purify the crude PROTAC by preparative reverse-phase HPLC using a gradient of ACN in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC as a solid.
-
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and HRMS. Further characterization by ¹H NMR and ¹³C NMR is recommended.
Characterization of the Final PROTAC
Thorough characterization is crucial to ensure the identity, purity, and functionality of the synthesized PROTAC.
| Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and mass confirmation | A single major peak with the expected mass-to-charge ratio (m/z) of the PROTAC. |
| HRMS | Exact mass determination | The measured mass should be within 5 ppm of the calculated exact mass. |
| ¹H and ¹³C NMR | Structural elucidation | The spectra should be consistent with the proposed structure of the PROTAC, showing characteristic peaks for both ligands and the linker. |
| Western Blot | Functional validation | Treatment of cells with the PROTAC should lead to a dose-dependent decrease in the level of the target protein. |
| Cell Viability Assay | Cytotoxicity assessment | Determine the concentration range at which the PROTAC is effective without causing general cellular toxicity. |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile linker for the synthesis of cysteine-directed PROTACs. Its PEG component enhances the drug-like properties of the resulting molecule, while the iodoacetamide group allows for a specific and covalent engagement of the target protein. The detailed protocols and guidelines presented in these application notes are intended to facilitate the successful design, synthesis, and evaluation of novel PROTACs for therapeutic and research applications. Careful execution of the experimental procedures and thorough characterization of the final product are paramount to achieving the desired outcome in targeted protein degradation studies.
References
Site-Specific Protein Modification with Iodoacetamido-PEG6-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates with enhanced therapeutic properties, improved stability, and tailored functionalities. Iodoacetamido-PEG6-acid is a bifunctional linker that facilitates the covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to a specific site on a protein. This reagent features an iodoacetamide (B48618) group, which exhibits high reactivity and selectivity towards the thiol group of cysteine residues, and a terminal carboxylic acid, which can be further functionalized, for example, by coupling to primary amines.
The inclusion of a hexa(ethylene glycol) (PEG6) spacer enhances the water solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[1] Iodoacetamide-based reagents are known for their rapid and efficient reaction with cysteines, preventing the formation of disulfide bonds and thereby enhancing protein stability.[2][3] This makes this compound a valuable tool for a range of applications, including the development of antibody-drug conjugates (ADCs), the creation of long-acting protein therapeutics, and the preparation of proteins for diagnostic and imaging purposes.
Applications
The unique properties of this compound lend it to a variety of applications in research and pharmaceutical development:
-
Enhanced Pharmacokinetics: PEGylation, the process of attaching PEG chains to a molecule, can increase the hydrodynamic radius of a protein, reducing its renal clearance and extending its circulating half-life.
-
Improved Stability: By capping reactive cysteine residues, this compound can prevent the formation of disulfide-linked aggregates, thereby enhancing the stability of the protein.[2][3]
-
Reduced Immunogenicity: The hydrophilic PEG chain can shield immunogenic epitopes on the protein surface, reducing the likelihood of an immune response.
-
Drug Conjugation: The terminal carboxylic acid provides a handle for the subsequent attachment of small molecule drugs, fluorescent dyes, or other moieties, making it a useful tool in the construction of ADCs and other bioconjugates.[1][]
-
PROTAC Development: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[5]
Reaction Mechanism
The site-specific modification of a protein with this compound proceeds via an alkylation reaction between the iodoacetamide group and the sulfhydryl group of a cysteine residue. This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion. The reaction should be performed in the dark as iodoacetamide is light-sensitive.[6]
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 5. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Iodoacetamido-PEG6-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Iodoacetamido-PEG6-acid as a linker in the development of antibody-drug conjugates (ADCs). This document outlines the properties of the linker, detailed protocols for conjugation, purification, and characterization of ADCs, as well as relevant biological pathways.
Introduction to this compound for ADC Development
This compound is a heterobifunctional linker that plays a crucial role in the construction of stable and effective ADCs. It features a thiol-reactive iodoacetamide (B48618) group for covalent attachment to cysteine residues on an antibody, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid for conjugation to a drug molecule.
The iodoacetamide group reacts with the sulfhydryl groups of cysteine residues via a nucleophilic substitution reaction, forming a highly stable thioether bond. This linkage is considered irreversible under physiological conditions, offering an advantage over maleimide-based linkers which can be susceptible to retro-Michael addition and subsequent payload exchange with other thiols in vivo.[1][2] The PEG6 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to favorable pharmacokinetic properties.[3][4]
Properties and Advantages of this compound
The selection of a linker is critical to the overall performance of an ADC. This compound offers several key advantages:
-
Stable Conjugation: The thioether bond formed between the iodoacetamide and a cysteine residue is highly stable, minimizing premature drug release in circulation.[5]
-
Enhanced Hydrophilicity: The PEG6 spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.[6]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can lead to a longer circulation half-life and reduced clearance of the ADC.[3][7]
-
Defined Spacer Length: The monodisperse PEG6 linker provides a precise and consistent distance between the antibody and the payload.
Comparative Data of Thiol-Reactive Linkers
The choice between iodoacetamide and maleimide (B117702) linkers for cysteine-based conjugation is a key consideration in ADC design. The following table summarizes a comparison of their reaction kinetics.
| Feature | Iodoacetamide | Maleimide |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH Range | 7.5 - 8.5[8] | 6.5 - 7.5[1] |
| Reaction Rate | Slower[5] | Faster[1] |
| Second-order rate constant with cysteine | ~0.6 M⁻¹s⁻¹[5] | >10 M⁻¹s⁻¹[5] |
| Bond Stability | Highly Stable Thioether (Irreversible)[2] | Thiosuccinimide adduct, susceptible to retro-Michael addition (thiol exchange)[1] |
Experimental Workflows and Protocols
This section provides detailed diagrams and step-by-step protocols for the key experimental procedures in the development of an ADC using this compound.
Overall Experimental Workflow
The development of an ADC using this compound involves a series of sequential steps from antibody preparation to in vivo efficacy testing.
Protocol 1: Antibody-Drug Conjugation
This protocol describes the conjugation of a payload activated with this compound to a cysteine-engineered or partially reduced antibody.
Materials:
-
Antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-payload conjugate
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation buffer (e.g., Phosphate buffer with EDTA, pH 8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction (if necessary):
-
For antibodies with accessible interchain disulfides, perform a partial reduction.
-
Dissolve the antibody in conjugation buffer.
-
Add a 2-5 molar excess of TCEP or DTT.
-
Incubate at 37°C for 1-2 hours.
-
Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound-payload in a suitable organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution at a molar excess (typically 5-10 fold over available thiols).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light. The reaction is typically slower than with maleimides.[5]
-
-
Quenching:
-
Add an excess of N-acetylcysteine (e.g., 20-fold molar excess over the drug-linker) to quench any unreacted iodoacetamide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from excess drug-linker and quenching reagent using a desalting column or tangential flow filtration.
-
Protocol 2: ADC Purification and Characterization
Purification and characterization are critical steps to ensure the quality and homogeneity of the ADC.
HIC separates ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR).[2][9]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)[10]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol)[10]
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
Species with higher DARs will be more hydrophobic and elute later.
SEC separates molecules based on their size, allowing for the quantification of monomers, aggregates, and fragments.[6][8]
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system
-
Mobile Phase: (e.g., 150 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Run the separation in isocratic mode.
-
Monitor the elution profile at 280 nm.
-
Aggregates will elute first, followed by the monomer, and then any fragments.
The average DAR can be determined by UV-Vis spectroscopy or more accurately by mass spectrometry.
UV-Vis Spectroscopy Protocol: [11][]
-
Measure the UV-Vis spectrum of the ADC from 250 nm to 400 nm.
-
Determine the absorbance at 280 nm (A280) and the wavelength of maximum absorbance for the payload (A_payload).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the following equations (for a payload that absorbs at 280 nm):
-
C_Ab = (A280 - (A_payload * R)) / ε_Ab_280
-
C_Payload = A_payload / ε_payload_max
-
Where R = ε_payload_280 / ε_payload_max
-
-
DAR = C_Payload / C_Ab
Mass Spectrometry (LC-MS) Protocol: [13]
-
Desalt the ADC sample.
-
Analyze the intact ADC by LC-MS using a reversed-phase column under denaturing conditions or native SEC-MS.
-
Deconvolute the resulting mass spectrum to obtain the masses of the different DAR species.
-
Calculate the weighted average DAR based on the relative abundance of each species.
Protocol 3: In Vitro Evaluation
This assay assesses the stability of the ADC and the rate of payload release in plasma.[14][15]
Materials:
-
ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS/MS system for free payload quantification
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Precipitate the plasma proteins (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released (free) payload.
-
The remaining ADC can be analyzed by HIC-HPLC to determine the change in average DAR over time.
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
96-well plates
-
Cell culture medium
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and a control antibody.
-
Incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Protocol 4: In Vivo Evaluation
This study evaluates the clearance and half-life of the ADC in an animal model.[3]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
ADC solution
-
Blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.
-
Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours).
-
Process the blood to obtain plasma.
-
Quantify the concentration of total antibody and conjugated ADC in the plasma using a validated ELISA or LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).
This study assesses the anti-tumor activity of the ADC in a tumor-bearing animal model.[16][17][18]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Administer the ADC, vehicle, and control antibody (e.g., once weekly IV).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue the study until tumors in the control group reach a predetermined size.
-
Plot tumor growth curves and assess for statistically significant differences between treatment groups.
Data Presentation
The following tables summarize expected quantitative data for ADCs developed with this compound.
Table 1: Impact of Short PEG Linkers on ADC Pharmacokinetics in Rats
Data suggests that increasing the PEG linker length up to PEG8 can decrease the clearance of an ADC. The values for a PEG6 linker are expected to be within the range of PEG4 and PEG8.
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG6 (Estimated) | ~6 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from Burke et al., 2017.[3] |
Table 2: Representative In Vitro Cytotoxicity Data
The in vitro cytotoxicity of an ADC is dependent on the target cell line, payload, and DAR.
| ADC | Target Cell Line | IC50 (ng/mL) |
| Anti-HER2-Payload (DAR 4) | HER2-positive (e.g., SK-BR-3) | 10 - 100 |
| Anti-HER2-Payload (DAR 4) | HER2-negative (e.g., MCF-7) | > 1000 |
| Isotype Control-Payload | HER2-positive (e.g., SK-BR-3) | > 1000 |
Relevant Signaling Pathways
The efficacy of an ADC is dependent on the biology of its target antigen. Upon binding to the target, the ADC is internalized, and the payload is released to exert its cytotoxic effect.
HER2 Signaling Pathway
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[19][20][21] Anti-HER2 ADCs bind to HER2 on the surface of cancer cells, leading to internalization and release of the cytotoxic payload, which then induces cell death.[22]
CD22 Signaling Pathway
CD22 is a B-cell restricted transmembrane protein that negatively regulates B-cell receptor (BCR) signaling.[23][24] Upon binding of an anti-CD22 ADC, the complex is rapidly internalized, making CD22 an excellent target for delivering cytotoxic payloads to malignant B-cells.[25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. hpst.cz [hpst.cz]
- 9. cellmosaic.com [cellmosaic.com]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. CD22: an inhibitory enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CD22: A Regulator of Innate and Adaptive B Cell Responses and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ADC Development Services Targeting CD22 - Creative Biolabs [creative-biolabs.com]
Application Note: Cysteine Peptide Mapping Using Iodoacetamide Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues are critical to the structural integrity and biological function of many therapeutic proteins, including monoclonal antibodies (mAbs). The formation of disulfide bonds between cysteine residues is a key post-translational modification that stabilizes the protein's tertiary structure. Conversely, the presence of free, unpaired cysteine residues can indicate incomplete disulfide bond formation or degradation, potentially impacting the product's stability, efficacy, and safety.[1][2] Cysteine peptide mapping is a powerful analytical technique used to verify the primary structure of proteins, confirm correct disulfide bond patterns, and quantify free cysteine levels.[3][4]
Iodoacetamide (B48618) (IAA) is a widely used alkylating agent in peptide mapping workflows.[5] It covalently modifies the sulfhydryl groups of free cysteine residues, a process known as alkylation, preventing them from forming or reforming disulfide bonds.[5][6] This irreversible modification adds a carbamidomethyl group, resulting in a predictable mass shift that is readily detectable by mass spectrometry (MS).[7] This application note provides detailed protocols for using iodoacetamide in cysteine peptide mapping for both disulfide bond analysis and free cysteine quantification.
Principle of the Method
The core principle of cysteine peptide mapping involves the enzymatic digestion of a protein into smaller peptides, followed by their separation and analysis using liquid chromatography-mass spectrometry (LC-MS). To specifically analyze cysteine residues, the workflow incorporates reduction and alkylation steps.
-
For Disulfide Bond Mapping: The protein is first denatured to unfold its structure. A portion of the sample is then treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to break all disulfide bonds. The newly exposed sulfhydryl groups are then alkylated with iodoacetamide. This "reduced and alkylated" sample is compared to a "non-reduced" sample where the native disulfide bonds are kept intact.[8][9] Peptides that are disulfide-linked in the non-reduced sample will appear as separate, alkylated peptides in the reduced sample, allowing for the determination of disulfide connectivity.[8]
-
For Free Cysteine Quantification: The protein is denatured and directly alkylated with iodoacetamide without a prior reduction step. In this case, only the cysteine residues that were originally "free" (not involved in a disulfide bond) will be modified. The subsequent LC-MS analysis quantifies the abundance of these alkylated peptides relative to their unmodified counterparts.[1][10]
Experimental Protocols
Materials:
-
Protein sample (e.g., mAb)
-
Denaturation buffer (e.g., 6 M Guanidine HCl in Tris buffer, pH 8.0)
-
Reducing agent: 1 M Dithiothreitol (DTT)
-
Alkylation reagent: 500 mM Iodoacetamide (IAA), freshly prepared and protected from light
-
Quenching reagent: (Optional) Concentrated DTT or other thiol-containing reagent
-
Digestion enzyme: Trypsin, sequencing grade
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
LC-MS grade solvents (Water, Acetonitrile, Formic Acid)
Protocol 1: Sample Preparation for Disulfide Bond Mapping
-
Denaturation: Denature approximately 1 mg of the protein in a denaturing buffer.
-
Aliquot: Divide the denatured sample into two equal aliquots: one for the "reduced" sample and one for the "non-reduced" control.
-
Reduction (for the "reduced" sample only): Add DTT to a final concentration of 10-20 mM. Incubate at 37-56°C for 30-60 minutes.
-
Alkylation (for the "reduced" sample only): Add iodoacetamide to a final concentration approximately 2-fold molar excess over DTT (e.g., 40 mM). Incubate in the dark at room temperature for 30 minutes.[11]
-
Buffer Exchange/Desalting: Remove denaturants and excess reagents from both the reduced/alkylated and non-reduced samples. This is a critical step to ensure optimal enzyme activity.
-
Enzymatic Digestion: Resuspend both samples in a suitable digestion buffer. Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w) and incubate at 37°C for 4-16 hours.[9]
-
Quench Digestion: Stop the reaction by adding formic acid to a final concentration of 0.1-1%.
Protocol 2: Sample Preparation for Free Cysteine Quantification
-
Denaturation: Denature the protein sample as described in Protocol 1.
-
Alkylation: Directly add iodoacetamide to the denatured protein to alkylate the free cysteine residues.
-
Buffer Exchange and Digestion: Proceed with buffer exchange and enzymatic digestion as outlined in Protocol 1.
Experimental Workflow Diagram
Caption: Workflow for disulfide bond mapping and free cysteine analysis.
Data Presentation and Interpretation
Quantitative data from peptide mapping should be summarized in clear, concise tables.
Table 1: Example Data for Disulfide Bond Mapping
| Peptide Linkage (Cys#-Cys#) | Expected Mass (Da) of Linked Peptide | Observed Mass (Da) (Non-Reduced) | Expected Mass (Da) of Alkylated Peptides | Observed Masses (Da) (Reduced) | Status |
| H-Cys22 - H-Cys96 | 4589.1 | 4589.3 | T2: 2314.1, T12: 2275.0 | 2314.2, 2275.1 | Correctly Formed |
| L-Cys214 - H-Cys220 | 3876.5 | 3876.6 | L-T19: 1899.9, H-T22: 1976.6 | 1900.0, 1976.7 | Correctly Formed |
Table 2: Example Data for Free Cysteine Quantification
| Cysteine Residue | Peptide Sequence | Expected Mass (Da) (Alkylated) | Observed Mass (Da) | Relative Abundance of Alkylated Peptide (%) |
| H-Cys88 | ...VCSVMHEALHNHYTQK... | 3245.6 | 3245.7 | 1.2% |
| L-Cys134 | ...GTQLEIKRTVAAPSVFIFPPSC... | 2890.4 | 2890.5 | 0.8% |
Logical Pathway for Analysis
Caption: Logical workflow for data analysis and interpretation.
Conclusion
Cysteine peptide mapping using iodoacetamide is an indispensable tool in the development and quality control of biopharmaceuticals.[3][4] The protocols and workflows described provide a robust framework for the accurate characterization of disulfide bonds and the quantification of free cysteine residues. Adherence to these detailed methodologies will ensure high-quality, reproducible data, which is essential for regulatory submissions and for ensuring the safety and efficacy of therapeutic proteins. Systematic evaluation of reduction and alkylation reagents has shown iodoacetamide to be highly effective, yielding a high number of alkylated cysteine peptides with minimal side reactions.[7]
References
- 1. Frontiers | A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies [frontiersin.org]
- 2. A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
Application Notes and Protocols for the PEGylation of Peptides with Iodoacetamido-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can lead to a longer circulating half-life, improved solubility, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.[1][2] Iodoacetamido-PEG6-acid is a specific, thiol-reactive PEGylation reagent that enables the site-specific modification of peptides at cysteine residues. The iodoacetamide (B48618) group selectively reacts with the sulfhydryl group of cysteine to form a stable thioether bond, offering precise control over the PEGylation site.[3][4]
These application notes provide detailed protocols for the PEGylation of a cysteine-containing peptide using this compound, subsequent purification of the conjugate, and its characterization. As a relevant biological example, the signaling pathway of a well-known PEGylated peptide, an analog of Exendin-4, is also detailed.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the iodoacetamide moiety of the this compound. This results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of iodide.
Caption: Covalent conjugation of a peptide to this compound.
Quantitative Data Summary
The efficiency of PEGylation and the properties of the resulting conjugate are critical for therapeutic applications. The following tables provide examples of the types of quantitative data that should be generated and analyzed.
Table 1: Representative PEGylation Reaction Efficiency
| Parameter | Value | Method of Analysis |
| Peptide Conversion | >95% | RP-HPLC |
| Purity of PEGylated Peptide | >98% | RP-HPLC |
| Overall Yield | 75-85% | Gravimetric/UV-Vis |
| Degree of PEGylation | 1.0 | MALDI-TOF Mass Spectrometry |
Note: These are representative values and will vary depending on the specific peptide and reaction conditions.
Table 2: Example Pharmacokinetic Data for a PEGylated Peptide (Exendin-4 Analog) [1]
| Molecule | In Vitro Half-life (t½) in Rat Plasma (hours) | In Vivo Half-life (t½) in Rats (hours) |
| Native Exendin-4 | 3.2 ± 0.5 | 4.4 ± 0.9 |
| PEG10kDa-Exendin-4 | 17.0 ± 2.3 | 109.6 ± 10.4 |
Experimental Protocols
Protocol 1: PEGylation of a Cysteine-Containing Peptide
This protocol details the site-specific PEGylation of a peptide with a free cysteine residue using this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.0
-
Quenching Solution: 1 M L-cysteine in reaction buffer
-
Degassed, deionized water
-
Nitrogen gas (optional)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds that need to be reduced to expose the free thiol, pre-treat the peptide with a suitable reducing agent (e.g., TCEP) and subsequently purify it to remove the reducing agent before proceeding.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer. A 5- to 10-fold molar excess of the PEG reagent over the peptide is a good starting point. The optimal ratio should be determined experimentally.
-
PEGylation Reaction:
-
Slowly add the dissolved this compound to the peptide solution while gently stirring.
-
If the peptide is sensitive to oxidation, it is recommended to perform the reaction under an inert atmosphere (e.g., by gently bubbling nitrogen through the solution before and during the reaction).
-
Incubate the reaction mixture in the dark for 2-4 hours at room temperature. Iodoacetamide is light-sensitive.[5]
-
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC/MS.
-
Reaction Quenching: To stop the reaction, add the quenching solution to a final concentration of 10-20 mM. The L-cysteine will react with any unreacted this compound. Incubate for 30 minutes.
-
Purification: Proceed immediately to the purification of the PEGylated peptide as described in Protocol 2.
Protocol 2: Purification of the PEGylated Peptide by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating the PEGylated peptide from the unreacted peptide, excess PEG reagent, and other impurities based on differences in hydrophobicity.[6][7]
Materials:
-
RP-HPLC system with a UV detector
-
C18 column suitable for peptide separations
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Sample from Protocol 1
Procedure:
-
System Preparation: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) at a flow rate of 1 mL/min.
-
Sample Injection: Inject the quenched reaction mixture onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 10% to 70% Mobile Phase B over 30-60 minutes. The PEGylated peptide is expected to elute earlier than the more hydrophobic, un-PEGylated peptide.
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm (if the peptide contains tryptophan or tyrosine). Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by LC/MS (Protocol 3) to identify the fraction containing the pure PEGylated peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
Protocol 3: Characterization of the PEGylated Peptide by LC/MS
Liquid chromatography-mass spectrometry (LC/MS) is essential for confirming the identity and purity of the PEGylated peptide.[8] It provides the molecular weight of the conjugate, which confirms successful PEGylation.
Materials:
-
LC/MS system (e.g., ESI-TOF or Orbitrap)
-
Purified PEGylated peptide from Protocol 2
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized PEGylated peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
LC Separation: Inject the sample into the LC system coupled to the mass spectrometer. A short C18 column with a rapid gradient can be used for desalting and separation.
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to the PEGylated peptide.
-
The expected mass will be the mass of the original peptide plus the mass of the this compound minus the mass of iodine.
-
The polydispersity of the PEG moiety may result in a distribution of peaks separated by the mass of the ethylene (B1197577) glycol unit (44 Da).
-
The absence of a peak corresponding to the un-PEGylated peptide confirms the purity of the product.
-
Experimental Workflow and Signaling Pathway Visualization
Caption: Workflow for peptide PEGylation, purification, and characterization.
Signaling Pathway of PEGylated Exendin-4
Exendin-4 is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.[9] Its PEGylated analogs exhibit a prolonged duration of action.[10] Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, it initiates a signaling cascade that promotes insulin (B600854) secretion and cell survival.[8]
Caption: Simplified signaling of PEG-Exendin-4 via the GLP-1 receptor.
References
- 1. Engineering a protease-based and site-specific PEGylation-based strategy for the controlled release of exenatide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01010C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. exploring-peptides.com [exploring-peptides.com]
- 9. PEGylated Exendin-4, a Modified GLP-1 Analog Exhibits More Potent Cardioprotection than Its Unmodified Parent Molecule on a Dose to Dose Basis in a Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-1R Signaling and Functional Molecules in Incretin Therapy | MDPI [mdpi.com]
Application Notes and Protocols for EDC/HATU Coupling of Iodoacetamido-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern drug development and bioconjugation strategies. PEGylation can enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents. Iodoacetamido-PEG6-acid is a heterobifunctional linker that provides a carboxyl group for amide bond formation with primary amines and a terminal iodoacetamido group for covalent linkage to thiol-containing molecules, such as cysteine residues in peptides and proteins.
This document provides detailed protocols for the coupling of this compound to amine-containing molecules using two common carbodiimide-based coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).
Data Presentation
The choice of coupling reagent can significantly impact the efficiency, reaction time, and purity of the final conjugate. Below is a summary of typical quantitative data for EDC/NHS and HATU coupling methods in the context of PEGylation.
| Parameter | EDC/NHS Coupling | HATU Coupling | Key Considerations |
| Typical Yield | >85% | >90% | Yields are dependent on substrate, solvent, and stoichiometry. |
| Typical Purity | >95% | >98% | Purity is influenced by the efficiency of the reaction and subsequent purification. |
| Reaction Time | 2-12 hours | 30 minutes - 4 hours | HATU generally offers significantly faster reaction kinetics. |
| Key Byproducts | Water-soluble urea | Tetramethylurea, HOAt | EDC byproducts are generally easier to remove by aqueous extraction. |
| Racemization Risk | Low with NHS | Very low | HATU is known for its ability to suppress racemization, which is critical for chiral molecules. |
| Cost | Lower | Higher | HATU is a more expensive reagent compared to EDC and NHS. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., peptide, protein, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Protocol 1: EDC/NHS Coupling of this compound
This protocol is a general guideline and may require optimization based on the specific amine-containing molecule.
1. Reagent Preparation:
- Dissolve this compound (1 equivalent) in anhydrous DMF.
- Prepare a stock solution of EDC (1.5 equivalents) in anhydrous DMF.
- Prepare a stock solution of NHS (1.2 equivalents) in anhydrous DMF.
- Dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF.
2. Activation of this compound:
- To the solution of this compound, add the NHS solution followed by the EDC solution.
- Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.
3. Coupling Reaction:
- Add the amine-containing molecule solution to the activated this compound solution.
- If the amine is in a salt form (e.g., hydrochloride), add 2-3 equivalents of a non-nucleophilic base such as DIPEA or TEA.
- Allow the reaction to proceed at room temperature for 2-4 hours. The reaction can also be performed overnight at 4°C.
- Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC.[1]
4. Quenching and Purification:
- Once the reaction is complete, quench any unreacted NHS esters by adding a quenching solution.
- Remove the solvent under reduced pressure.
- Purify the conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove unreacted starting materials, coupling reagents, and byproducts.[2]
Protocol 2: HATU Coupling of this compound
HATU is a highly efficient coupling reagent that often leads to higher yields and faster reaction times.
1. Reagent Preparation:
- Dissolve this compound (1 equivalent) in anhydrous DMF.
- Dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF.
- Prepare a stock solution of HATU (1.1 equivalents) in anhydrous DMF.
- Have N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents) ready.
2. Coupling Reaction:
- In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the this compound solution and the HATU solution.
- Add DIPEA or TEA to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.
- Add the amine-containing molecule solution to the reaction mixture.
- Allow the reaction to proceed for 30 minutes to 4 hours at room temperature.
- Monitor the reaction progress by a suitable analytical technique like LC-MS.
3. Work-up and Purification:
- Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove DMF and water-soluble byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography or HPLC to obtain the pure conjugate.
Mandatory Visualizations
Caption: Workflow for EDC/NHS mediated coupling.
Caption: Workflow for HATU mediated coupling.
References
Application Notes and Protocols for Surface Modification Using Iodoacetamido-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamido-PEG6-acid is a bifunctional linker molecule designed for the covalent immobilization of sulfhydryl-containing molecules, such as cysteine-containing peptides and proteins, onto amine-functionalized surfaces. This reagent features a terminal carboxylic acid for reaction with primary amines and an iodoacetamide (B48618) group for specific reaction with sulfhydryl groups. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces non-specific binding of biomolecules, and improves the biocompatibility of the modified surface.[1][2][3] This document provides detailed protocols for surface modification using this compound and methods for characterizing the resulting surfaces.
Chemical Properties and Reaction Mechanism
This compound possesses two key reactive groups:
-
Carboxylic Acid (-COOH): This group reacts with primary amines (-NH2) on a surface in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[4]
-
Iodoacetamide Group (-NHC(O)CH2I): This group reacts specifically with sulfhydryl groups (-SH), typically from cysteine residues in proteins or peptides, via a nucleophilic substitution reaction to form a stable thioether bond.[5] This reaction is most efficient at a slightly alkaline pH (around 8.0).[5]
The PEG6 spacer provides a flexible, hydrophilic linker that extends the immobilized molecule away from the surface, enhancing its accessibility for interactions.
Applications
The ability to create biocompatible surfaces with specifically immobilized biomolecules makes this compound a valuable tool in various research and development areas:
-
Biosensor Development: Immobilization of antibodies, enzymes, or other recognition elements onto sensor surfaces.
-
Drug Delivery: Functionalization of nanoparticles and other drug carriers.[6]
-
Proteomics and Protein Arrays: Covalent attachment of proteins or peptides to solid supports for interaction studies.[2]
-
Cell Culture and Tissue Engineering: Creation of surfaces that present specific biological signals to cells.
-
Fundamental Research: Studying protein-protein interactions, enzyme kinetics, and other biological processes at interfaces.
Experimental Protocols
This section details the stepwise procedures for modifying a silica (B1680970) or gold surface with this compound and subsequently immobilizing a cysteine-containing peptide.
Protocol 1: Preparation of Amine-Functionalized Surfaces
A. Amine Functionalization of Silica Surfaces using (3-Aminopropyl)triethoxysilane (APTES)
-
Cleaning: Thoroughly clean the silica substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrate under a stream of nitrogen.
-
Activation: Activate the surface silanol (B1196071) groups by treating with an oxygen plasma for 2-5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse copiously with deionized water and dry with nitrogen.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the activated silica substrate in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Washing: Rinse the substrate sequentially with toluene, ethanol (B145695), and deionized water to remove excess unreacted silane.
-
Curing: Cure the amine-functionalized surface by baking at 110°C for 30 minutes.
B. Amine Functionalization of Gold Surfaces using Cysteamine (B1669678)
-
Cleaning: Clean the gold substrate by immersing it in a piranha solution for 1 minute, followed by extensive rinsing with deionized water and ethanol. Dry under a stream of nitrogen.
-
Thiol Adsorption: Prepare a 10 mM solution of cysteamine in ethanol. Immerse the clean gold substrate in the cysteamine solution for 12-18 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM).
-
Washing: Rinse the substrate thoroughly with ethanol to remove non-chemisorbed cysteamine and dry under a stream of nitrogen.
Protocol 2: Coupling of this compound to Amine-Functionalized Surfaces
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in anhydrous Dimethylformamide (DMF).
-
Prepare a 100 mM solution of EDC in 0.5 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0).
-
Prepare a 100 mM solution of NHS in 0.5 M MES buffer (pH 6.0).
-
-
Activation of Carboxylic Acid: In a clean reaction vessel, mix the this compound solution with the EDC and NHS solutions at a molar ratio of 1:2:2 (Acid:EDC:NHS). Allow the reaction to proceed for 15 minutes at room temperature to form the NHS-ester intermediate.
-
Coupling Reaction: Immerse the amine-functionalized substrate in the activated this compound solution. The reaction is most efficient at pH 7-8. Adjust the pH if necessary by adding a suitable non-amine buffer like phosphate-buffered saline (PBS) at pH 7.4.[4] Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Washing: Rinse the substrate with DMF, followed by deionized water to remove unreacted reagents and byproducts. Dry under a stream of nitrogen. The surface is now functionalized with iodoacetamide groups.
Protocol 3: Immobilization of a Cysteine-Containing Peptide
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as PBS (pH 7.4), at a concentration of 1-5 mg/mL.
-
Immobilization Reaction: Immerse the iodoacetamide-functionalized surface in the peptide solution. The reaction between the iodoacetamide and the sulfhydryl group of the cysteine is most efficient at a pH between 7.5 and 8.5. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Rinse the surface thoroughly with the reaction buffer and then with deionized water to remove any non-covalently bound peptide.
-
Blocking (Optional): To block any unreacted iodoacetamide groups and prevent non-specific binding in subsequent applications, the surface can be treated with a solution of 10 mM L-cysteine or β-mercaptoethanol in PBS for 1 hour.
-
Final Wash: Perform a final rinse with deionized water and dry the surface under a stream of nitrogen. Store the modified surface under appropriate conditions to maintain the integrity of the immobilized peptide.
Characterization of Modified Surfaces
Thorough characterization at each step of the modification process is crucial to ensure successful functionalization.
Data Presentation: Expected Quantitative Results
The following table summarizes typical quantitative data expected from the characterization of surfaces at different stages of modification. These values are representative and may vary depending on the specific substrate, reaction conditions, and instrumentation.
| Modification Step | Technique | Parameter | Expected Value | Reference |
| Bare Silica/Gold | Contact Angle | Water Contact Angle | < 20° (after cleaning/activation) | [7] |
| Amine-Functionalized | Contact Angle | Water Contact Angle | 40-60° | [8] |
| XPS | N 1s Signal | Present | [9] | |
| This compound | Contact Angle | Water Contact Angle | 30-50° | [7][10] |
| XPS | C 1s (C-O peak) | Increased intensity at ~286 eV | [1][9] | |
| XPS | I 3d Signal | Present | - | |
| Peptide Immobilized | Contact Angle | Water Contact Angle | Dependent on peptide hydrophobicity | [7] |
| XPS | N 1s Signal | Increased intensity | [9] | |
| XPS | S 2p Signal | Present | - | |
| AFM | Surface Roughness (Rq) | Increased compared to previous step | [8] |
Experimental Protocols for Characterization
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface.[1] High-resolution scans of key elements (C 1s, N 1s, O 1s, Si 2p for silica, Au 4f for gold, and I 3d and S 2p after respective modification steps) confirm the presence of the desired chemical moieties.[3][9] The appearance of the C-O peak at approximately 286 eV is a strong indicator of successful PEGylation.[9]
-
Contact Angle Goniometry: This technique measures the hydrophilicity/hydrophobicity of the surface. A clean, activated silica or gold surface is highly hydrophilic (low contact angle). The introduction of organic layers like APTES and the PEG linker will increase the contact angle. The final contact angle after peptide immobilization will depend on the nature of the peptide.[7][11]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale.[12] It can be used to assess changes in surface roughness and to visualize the immobilized molecules, confirming successful modification and providing information on the homogeneity of the coating.[13][14]
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Surface analysis of PEGylated nano-shields on nanoparticles installed by hydrophobic anchors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atomic Force Microscopy for Protein Detection and Their Physicoсhemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Proteins with Fluorescent Dyes Using PEG6 Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, protocols, and applications of labeling proteins with fluorescent dyes utilizing a polyethylene (B3416737) glycol (PEG) linker, specifically a PEG6 linker. The inclusion of a PEG6 linker enhances the solubility and stability of the labeled protein while minimizing potential steric hindrance and non-specific interactions.
Introduction to PEGylated Fluorescent Protein Labeling
The covalent attachment of fluorescent dyes to proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of assays. Polyethylene glycol (PEG) linkers are frequently incorporated between the protein and the fluorescent dye to improve the biophysical properties of the conjugate.[1]
A PEG6 linker, consisting of six repeating ethylene (B1197577) glycol units, offers several advantages:
-
Increased Hydrophilicity: The PEG6 linker enhances the water solubility of the protein-dye conjugate, which is particularly beneficial when working with hydrophobic dyes or proteins that are prone to aggregation.[2]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG6 linker provides spatial separation between the protein and the dye, minimizing the potential for the dye to interfere with the protein's structure and function.
-
Minimized Non-Specific Binding: The hydrophilic PEG chain creates a hydration shell around the dye, reducing non-specific binding to other proteins or surfaces.[3]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a protein, leading to reduced renal clearance and a longer circulation half-life.[4]
The most common method for labeling proteins with fluorescent dyes is through the reaction of an amine-reactive dye derivative, such as an N-hydroxysuccinimide (NHS) ester, with the primary amines found in the side chains of lysine (B10760008) residues and the N-terminus of the protein.[1][5]
Quantitative Data on Protein Labeling
The efficiency of protein labeling is a critical parameter to control for reproducible and quantitative downstream applications. The key metric for assessing labeling efficiency is the Degree of Labeling (DOL) , which represents the average number of dye molecules conjugated to each protein molecule.[4][6][7] The optimal DOL varies depending on the protein and the application, but a general range of 2-8 is often targeted for antibodies.[8] Over-labeling can lead to fluorescence quenching and potential loss of protein activity, while under-labeling results in a weak signal.[9]
The following table summarizes typical labeling efficiencies and DOLs that can be expected when labeling proteins with fluorescent dyes. While specific data for PEG6 linkers is not always explicitly reported, the principles and outcomes are comparable to other short PEG linkers.
| Protein | Fluorescent Dye | Molar Coupling Ratio (Dye:Protein) | Achieved Degree of Labeling (DOL) | Labeling Efficiency | Reference |
| Mouse Monoclonal Antibody (anti-HA) | Fluorescein isothiocyanate (FITC) | 10:1 | 1.9 | ~19% | [8] |
| Mouse Monoclonal Antibody (anti-HA) | Fluorescein isothiocyanate (FITC) | 20:1 | 3.7 | ~18.5% | [8] |
| Mouse Monoclonal Antibody (anti-HA) | Fluorescein isothiocyanate (FITC) | 40:1 | 7.4 | ~18.5% | [8] |
| General IgG | Amine-reactive dye | 5:1 - 20:1 | 3 - 5 | Varies | [10] |
| Various Proteins (16 kDa - 120 kDa) | Cy3 | Not specified | Not specified | 50% - 90% | [11] |
Experimental Protocols
Protocol 1: Labeling a Protein with a Fluorescent Dye-PEG6-NHS Ester
This protocol describes a general method for labeling a protein with a fluorescent dye containing a PEG6 linker and an NHS ester reactive group.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Fluorescent Dye-PEG6-NHS ester (e.g., from a commercial supplier).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25 desalting column).
-
Spectrophotometer.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Fluorescent Dye-PEG6-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar coupling ratio (dye:protein). A starting point for optimization is a 10:1 to 20:1 molar ratio.[10][12]
-
While gently stirring, slowly add the calculated volume of the dye stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Labeled Protein:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column.
-
Elute the labeled protein with PBS, collecting the fractions. The colored, labeled protein will typically elute first, followed by the unreacted dye.
-
-
Characterization of the Labeled Protein:
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorption wavelength (λmax) of the fluorescent dye.
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
Aₘₐₓ is the absorbance at the dye's λmax.
-
CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). This value is typically provided by the dye manufacturer.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
-
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.
-
Protocol 2: Application in Immunofluorescence Staining
This protocol outlines the use of a fluorescently labeled antibody (prepared as in Protocol 1) for immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips or in a multi-well plate.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS (for intracellular targets).
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS.
-
Fluorescently labeled primary or secondary antibody.
-
Nuclear Counterstain (e.g., DAPI).
-
Antifade Mounting Medium.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation:
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Solution for 10 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[14]
-
-
Antibody Incubation:
-
Dilute the fluorescently labeled primary antibody to the desired concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
If using an unlabeled primary antibody, wash and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: Application in Flow Cytometry
This protocol describes the use of a fluorescently labeled antibody for staining cells for analysis by flow cytometry.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells).
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Fluorescently labeled antibody.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells per sample.
-
Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Blocking (Optional):
-
To block non-specific binding, incubate the cells with a blocking agent (e.g., Fc block) for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the fluorescently labeled antibody to the cell pellet and gently vortex.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step.
-
-
Resuspension and Analysis:
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Visualizations
Caption: Experimental workflow for labeling and application.
Caption: Immunofluorescence staining workflow.
Caption: Flow cytometry staining workflow.
Caption: Simplified EGFR/MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pnas.org [pnas.org]
- 4. usbio.net [usbio.net]
- 5. Flow Cytometry Protocols | Antibodies.com [antibodies.com]
- 6. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. usbio.net [usbio.net]
- 8. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. sinobiological.com [sinobiological.com]
- 14. ptglab.com [ptglab.com]
- 15. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iodoacetamido-PEG6-acid Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for reactions involving Iodoacetamido-PEG6-acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol group?
The reaction, an S-alkylation, is most efficient at a slightly alkaline pH, typically between 7.5 and 8.5.[1][2][3] In this pH range, the target cysteine's thiol group (-SH) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), which readily attacks the iodoacetamide (B48618) moiety.[1] Performing the reaction at a neutral or lower pH will significantly slow down the conjugation rate, while a much higher pH can increase the risk of side reactions with other amino acid residues like lysine.[4][5]
Q2: Which buffers are recommended for this conjugation?
Phosphate-buffered saline (PBS) or sodium phosphate (B84403) buffers at a pH of 7.5-8.5 are excellent choices. Tris buffers can also be used.[2] Crucially, ensure the buffer is free from any nucleophilic or thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME), as these will compete with your target molecule and consume the iodoacetamide reagent.[1]
Q3: How should I prepare and store the this compound reagent?
Iodoacetamide and its derivatives are sensitive to light and moisture and are unstable in solution.[1][4][5][6] It is critical to prepare solutions of this compound immediately before use.[1][4][5] For stock solutions, use an anhydrous, amine-free solvent such as DMSO or DMF.[1] Store the solid reagent protected from light at -20°C or lower.[6][7] Unused reconstituted reagent should be discarded as it degrades quickly.[4][8]
Q4: How can I prevent disulfide bond formation in my protein or peptide before conjugation?
If your molecule contains cysteine residues that may have formed disulfide bonds, it is essential to reduce them first. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent because it is stable and does not contain a thiol group, meaning it won't react with the iodoacetamide.[9] If DTT or BME are used, they must be completely removed, typically by dialysis or gel filtration, before adding the this compound.[9]
Q5: How do I stop or "quench" the reaction once it's complete?
To stop the reaction, add a small molecule containing a thiol group. Common quenching agents include DTT, L-cysteine, or 2-mercaptoethanol.[10][11] These will react with and consume any excess, unreacted this compound, preventing further modification of your target molecule or other components in the mixture.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Incorrect pH: Reaction buffer is too acidic (pH < 7.5).[1][2] | Adjust the reaction buffer to pH 7.5–8.5 to ensure the thiol group is deprotonated.[1] |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction.[2] | Pre-treat the protein/peptide with a reducing agent like TCEP. If using DTT, ensure its complete removal before adding the iodoacetamide reagent.[2] | |
| Reagent Instability: The this compound solution was not freshly prepared or was exposed to light.[1][4] | Always prepare iodoacetamide solutions immediately before use and protect them from light.[1][4][5] | |
| Competing Thiols: The buffer or sample contains other thiol-containing molecules (e.g., DTT).[1] | Use thiol-free buffers. Remove any residual reducing agents before starting the conjugation.[1] | |
| Non-Specific Labeling | pH is Too High: Reaction pH > 9.0 increases reactivity with other residues. | Maintain the reaction pH strictly between 7.5 and 8.5.[12] |
| Excess Reagent/Time: Using a large molar excess of the PEG reagent or a very long reaction time can lead to side reactions with histidine, methionine, or lysine.[4][5][13][14] | Optimize the stoichiometry; start with a 5- to 10-fold molar excess of the PEG reagent over available thiols.[12] Monitor reaction progress to avoid excessive incubation times.[13] | |
| Protein/Peptide Precipitation | Solvent Change: Adding the PEG reagent dissolved in an organic solvent (DMSO/DMF) alters solution properties.[1] | Add the reagent stock solution slowly while gently mixing. Minimize the volume of organic solvent used.[1] |
| Protein Instability: The optimal reaction pH (8.0-8.5) may destabilize your specific protein.[1] | Conduct a stability test for your protein at the target pH before the experiment. If unstable, you may need to use a lower pH and compensate with a longer reaction time.[1] |
Reaction Parameter Optimization
Optimizing reaction conditions is key to achieving high efficiency and specificity. The following table summarizes the impact of key parameters.
| Parameter | Recommended Range | Effect on Reaction | Notes |
| pH | 7.5 – 8.5 | Higher pH increases the rate by deprotonating the thiol to the more reactive thiolate form.[3] | pH > 9.0 significantly increases the risk of off-target reactions with amines (Lysine, N-terminus) and other residues.[4][5] |
| Temperature | Room Temp (20-25°C) to 37°C | Higher temperatures increase the reaction rate.[3][13] | High temperatures (>40°C) can dramatically increase non-specific alkylation and may denature the protein.[13] |
| Time | 30 – 120 minutes | Longer time allows the reaction to proceed to completion. | Monitor the reaction to avoid long incubation times, which can increase side reactions.[13][15] A typical reaction time is 30-60 minutes at room temperature.[4][5] |
| Molar Ratio (PEG:Thiol) | 5:1 to 20:1 | A molar excess of the iodoacetamide reagent drives the reaction towards completion.[12][13] | A very large excess can lead to non-specific modifications.[4][14] Titration may be needed for optimal results. |
Visualized Workflows and Mechanisms
Reaction Mechanism
The core of the reaction is a bimolecular nucleophilic substitution (SN2) where the sulfur atom of a deprotonated cysteine (thiolate) attacks the carbon atom attached to iodine, displacing the iodide ion and forming a stable thioether bond.
Troubleshooting Workflow for Low Conjugation Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to poor reaction efficiency.
Detailed Experimental Protocol
This protocol provides a general method for conjugating this compound to a thiol-containing protein. Optimization may be required for specific applications.
1. Materials and Reagent Preparation
-
Protein: Dissolve the thiol-containing protein in a thiol-free reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0) to a final concentration of 1-5 mg/mL.
-
Reducing Agent (if needed): Prepare a 100 mM stock solution of TCEP in water.
-
This compound: Immediately before use, dissolve the reagent in anhydrous DMSO to create a 100 mM stock solution.[1] Protect this solution from light.[4][5]
-
Quenching Solution: Prepare a 1 M stock solution of L-cysteine or DTT in water.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.
2. Reduction of Protein Disulfide Bonds (Optional)
-
If the protein's cysteine residues are not already present as free thiols, they must be reduced.
-
Add the TCEP stock solution to the protein solution to achieve a final 20-fold molar excess over the protein.
-
Incubate for 60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column (e.g., G-25) equilibrated with the reaction buffer.
3. Conjugation Reaction
-
Add the freshly prepared 100 mM this compound stock solution to the protein solution. The final molar ratio should typically be between 10- and 20-fold excess of the PEG reagent over the number of available thiol groups.
-
Incubate the reaction for 60-90 minutes at room temperature, protected from light.[4][5][8] Gentle mixing during incubation is recommended.
4. Quenching the Reaction
-
Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM.[11]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted iodoacetamide is consumed.[11]
5. Purification of the Conjugate
-
Remove the excess PEG reagent, quenched reagent, and reaction byproducts from the final conjugate.
-
Suitable methods include size-exclusion chromatography (gel filtration), dialysis, or tangential flow filtration, depending on the scale of the reaction and the properties of the protein conjugate.[11][16]
6. Characterization and Storage
-
Confirm successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE for a mass shift, mass spectrometry for precise mass determination).
-
Store the purified conjugate under conditions appropriate for the protein's stability, typically at 4°C for short-term or aliquoted and frozen at -80°C for long-term storage.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. ubpbio.com [ubpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Iodoacetamido-PEG6-acid solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodoacetamido-PEG6-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker containing a thiol-reactive iodoacetamide (B48618) group and a terminal carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacer (n=6) enhances aqueous solubility and provides a flexible bridge.[1][2] Its primary application is in bioconjugation, where the iodoacetamide moiety selectively reacts with sulfhydryl (thiol) groups on cysteine residues in proteins and peptides to form stable thioether bonds.[1][2] The terminal carboxylic acid can be conjugated to primary amines using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and reactivity, this compound should be stored at -20°C, desiccated, and protected from light.[1][3] Before use, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.[4] Iodoacetamide solutions are unstable and susceptible to hydrolysis, so it is critical to prepare them immediately before use and discard any unused portion.[1][5]
Q3: My this compound is difficult to weigh. How should I handle it?
Many PEG reagents are low-melting solids or viscous oils, which can make them challenging to weigh accurately.[4] The recommended approach is to prepare a stock solution in a suitable dry (anhydrous) organic solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[4] This allows for easier and more precise dispensing. For long-term storage of the stock solution, it is advisable to overlay the solution with an inert gas like argon or nitrogen and store it at -20°C.[4]
Q4: At what pH should I perform the conjugation reaction with cysteine residues?
The reaction of iodoacetamide with thiols is most efficient and specific at a slightly alkaline pH, typically between 7.5 and 9.0.[1][5] Performing the reaction in this pH range ensures that the cysteine thiol is sufficiently deprotonated (as a thiolate anion), increasing its nucleophilicity. At lower pH values, the reaction rate will be significantly slower.
Troubleshooting Guide: Solubility Issues
While this compound is designed to be aqueous soluble, users may encounter challenges depending on the desired concentration, buffer composition, and dissolution technique.[1][3][6]
Solubility Profile of Iodoacetamido-PEG-Acid and Related Compounds
| Compound | Solvent | Solubility | Source |
| Iodoacetamido-PEG8-acid | Water | Soluble | BroadPharm[7] |
| DMSO | Soluble | BroadPharm[7] | |
| DMF | Soluble | BroadPharm[7] | |
| DCM | Soluble | BroadPharm[7] | |
| Iodoacetamide-PEG3-azide | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | MedchemExpress[8] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | MedchemExpress[8] | |
| General PEG | Water | Approx. 630 mg/mL (20°C) | Sigma-Aldrich[9] |
| Acetone, Alcohols, Chlorinated Solvents | Soluble | Sigma-Aldrich[9] | |
| Hydrocarbons | Insoluble | Sigma-Aldrich[9] |
Troubleshooting Workflow for Dissolution
If you are experiencing difficulty dissolving this compound, follow this workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution for easy dispensing.
Materials:
-
This compound
-
Anhydrous (dry) Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Syringes and needles
-
Inert gas (Argon or Nitrogen), optional
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh the desired amount of the reagent and transfer it to a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[8]
-
(Optional) For long-term storage, flush the headspace of the vial with an inert gas before capping tightly.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Cysteine Alkylation of a Protein
Objective: To covalently label a protein with this compound via its cysteine residues.
Materials:
-
Protein sample containing free cysteine residues
-
Reducing agent (e.g., Dithiothreitol (DTT) or TCEP)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5. (Avoid buffers containing primary amines like Tris or thiols).
-
Freshly prepared this compound solution (from Protocol 1 or dissolved directly in buffer)
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography/desalting column)
Procedure:
-
Protein Reduction (if necessary): If the protein contains disulfide bonds, they must be reduced first. Dissolve the protein in the Reaction Buffer. Add a 10 to 20-fold molar excess of DTT or TCEP and incubate for 1 hour at 37°C. Note: If starting with a reduced protein, this step can be skipped. However, the buffer must be free of reducing agents before adding the iodoacetamide reagent.
-
Buffer Exchange: Remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with the Reaction Buffer.
-
Alkylation Reaction: a. Prepare the this compound solution immediately before use.[1][5] b. Add a 5 to 10-fold molar excess of the this compound solution to the reduced protein solution. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add a quenching solution (e.g., DTT) to a final concentration that is in excess of the initial iodoacetamide concentration to react with and consume any unreacted reagent. Incubate for 15 minutes.
-
Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column. The PEGylated protein can then be collected.
Experimental Workflow Diagram
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Iodoacetamido-PEG6-azide, 1240737-77-2 | BroadPharm [broadpharm.com]
- 7. Iodoacetamido-PEG8-acid, 1698019-88-3 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Preventing non-specific binding of Iodoacetamido-PEG6-acid
Welcome to the technical support center for Iodoacetamido-PEG6-acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding and improve the quality of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound?
A1: Non-specific binding (NSB) refers to two primary types of unintended interactions:
-
Off-Target Covalent Modification: The iodoacetamide (B48618) group, while highly reactive towards cysteine's thiol group, can covalently bind to other nucleophilic amino acid residues. These can include histidine, methionine, and lysine, particularly under non-optimal pH conditions or when using a large excess of the reagent.[1]
-
Non-Covalent Adsorption: The entire this compound molecule or the resulting conjugate can adhere to surfaces (like microplates or beads) or other proteins through electrostatic or hydrophobic interactions.[2][3] The PEG chain itself is designed to reduce these interactions by creating a hydrophilic shield, but properties of the target molecule or experimental conditions can still lead to NSB.[4][5][6]
Q2: What are the primary causes of non-specific binding with this reagent?
A2: The main causes can be traced to reaction conditions and buffer composition.
-
Reaction pH: The optimal pH for the reaction of iodoacetamide with thiols is between 8.0 and 8.5, where the thiol group is deprotonated to the more reactive thiolate form.[1] However, higher pH values can also increase the reactivity of other nucleophilic residues like lysines, leading to off-target labeling.
-
Excess Reagent: Using a high molar excess of this compound increases the likelihood of reactions with less reactive, off-target sites.[7]
-
Hydrophobic and Electrostatic Interactions: The molecule being labeled may have charged or hydrophobic regions that interact with other proteins or surfaces, causing non-covalent binding.[2][3] Buffer conditions, such as low salt concentration, can fail to mitigate these charge-based interactions.[2][3]
Q3: How can I optimize my conjugation reaction to improve specificity for cysteine residues?
A3: To enhance specificity, carefully control the reaction parameters. While a pH of 8.0-8.5 provides the fastest reaction rate with thiols, reducing the pH to a range of 6.5-7.5 can significantly improve selectivity for cysteines, as other nucleophilic groups are less reactive at this pH.[1] Additionally, use the lowest effective concentration of the iodoacetamide reagent; a 1.3 to 10-fold molar excess over the number of thiol groups is a common starting point.
Q4: What buffer additives can I use to minimize non-specific binding during subsequent assays?
A4: Several additives can be incorporated into your buffers to block non-specific interactions. These are particularly useful in downstream applications like immunoassays or pull-down experiments.
-
Blocking Proteins: Bovine Serum Albumin (BSA) is commonly added at concentrations around 1% to coat surfaces and prevent the conjugated molecule from adsorbing.[2][3]
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 (e.g., 0.05-0.1%) can disrupt hydrophobic interactions that cause NSB.[2][3]
-
Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl (e.g., 150-200 mM) helps to shield electrostatic interactions.[2][3][8]
Q5: My protein is precipitating after I add the iodoacetamide reagent. Why is this happening and how can I fix it?
A5: Protein precipitation during alkylation can occur for several reasons. The alkylation process itself can increase the hydrophobicity of the protein, leading to aggregation.[9] If you are using Dithiothreitol (DTT) as a reducing agent, it can react with iodoacetamide and potentially cause precipitation.[9] To resolve this, consider switching your reducing agent to Tris(2-carboxyethyl)phosphine (TCEP), which does not react with iodoacetamide in the same manner.[9] Also, ensure your protein concentration is not too high, and consider performing the reaction in a buffer containing mild denaturants like urea (B33335) if compatible with your protein's stability and downstream applications.[9]
Q6: How do I remove unreacted this compound and other non-specifically bound materials after the reaction?
A6: It is crucial to remove excess, unreacted reagent to prevent continued, non-specific labeling. The most effective method is size-based separation.
-
Size Exclusion Chromatography (SEC): Gel filtration columns (e.g., Sephadex G-25 or PD-10) are highly effective at separating the larger, labeled protein from the smaller, unreacted PEG reagent.[10][]
-
Dialysis & Ultrafiltration: These membrane-based techniques can also effectively remove small molecules from your protein solution based on molecular weight cutoff.[10][][12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / Non-Specific Signal in Assays | 1. Non-covalent adsorption of the conjugate to surfaces. 2. Incomplete removal of excess reagent. 3. Off-target covalent modification creating heterogeneous products. | 1. Add blocking agents to your assay buffer (e.g., 1% BSA, 0.1% Tween-20).[2][14] 2. Increase the salt concentration (e.g., 150-200 mM NaCl) in buffers.[2][3] 3. Purify the conjugate thoroughly using SEC or dialysis post-reaction.[10] |
| Modification of Unintended Amino Acids | 1. Reaction pH is too high. 2. Molar excess of this compound is too high. 3. Reaction time is excessively long. | 1. Lower the reaction pH to 6.5-7.5 to increase selectivity for cysteine.[1] 2. Reduce the molar excess of the PEG reagent to the lowest effective level.[15] 3. Optimize reaction time and quench the reaction with excess DTT or L-cysteine.[15] |
| Low Conjugation Efficiency | 1. Thiol groups on the protein are oxidized (disulfide bonds). 2. Reaction pH is too low for efficient thiolate formation. 3. Iodoacetamide reagent has hydrolyzed. | 1. Pre-treat the protein with a reducing agent (e.g., DTT or TCEP) and remove it before adding the PEG reagent. 2. Increase the reaction pH to 8.0-8.5. 3. Prepare the this compound solution fresh immediately before use. |
| Protein Precipitation During Conjugation | 1. Reaction of iodoacetamide with DTT. 2. Increased hydrophobicity of the modified protein. 3. High protein concentration. | 1. Use TCEP instead of DTT as the reducing agent.[9] 2. Add a mild solubilizing agent to the reaction buffer (if compatible). 3. Reduce the protein concentration.[9] |
Data Summary Tables
Table 1: Effect of Reaction Conditions on Specificity
| Parameter | Condition for High Reactivity | Condition for High Specificity | Rationale |
| pH | 8.0 - 8.5 | 6.5 - 7.5 | At pH > 8.0, the thiol is deprotonated to the highly reactive thiolate, but other nucleophiles (e.g., amines) also become more reactive.[1] A lower pH favors selective reaction with the more nucleophilic thiol group. |
| Molar Excess | >10-fold | 1.3 to 5-fold | A high excess drives the reaction to completion but increases the probability of modifying less reactive, off-target sites.[15] |
Table 2: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 1% (w/v) | Acts as a blocking agent, adsorbing to surfaces and preventing the analyte from binding non-specifically.[2][3] |
| NaCl | 150 - 500 mM | Shields electrostatic charges on molecules and surfaces, reducing charge-based non-specific interactions.[2][3][8] |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic surfactant that disrupts non-specific hydrophobic interactions.[2][3] |
| Dextran Sulfate | 0.02 - 0.1% (w/v) | Polyanionic molecule that can outcompete negatively charged analytes for positively charged binding sites on surfaces or proteins.[8] |
Experimental Protocols
Protocol 1: Cysteine-Specific Protein Conjugation
-
Protein Preparation: If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP in a suitable buffer (e.g., PBS, pH 7.2) for 1 hour at room temperature. Remove the TCEP using a desalting column (e.g., PD-10).
-
Buffer Exchange: Ensure the protein is in an appropriate reaction buffer. For optimal specificity, use a phosphate (B84403) buffer at pH 7.5. For a faster reaction, use a bicarbonate or borate (B1201080) buffer at pH 8.3.
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous, amine-free solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a final 5- to 10-fold molar excess. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a thiol-containing reagent, such as DTT or L-cysteine, to a final concentration that is at least equal to the initial concentration of the this compound.[15] Incubate for 15-30 minutes.
Protocol 2: Purification of the Conjugate via Size Exclusion Chromatography
-
Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with at least 5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the top of the column.
-
Elution: Elute the sample with the storage buffer. The PEGylated protein, being larger, will travel faster through the column and elute first. The smaller, unreacted this compound and quenching agent will elute in later fractions.
-
Fraction Collection: Collect fractions and monitor the protein concentration using absorbance at 280 nm.
-
Pooling and Storage: Pool the protein-containing fractions. If desired, add a stabilizer like BSA (to a final concentration of 1-10 mg/ml) and store the conjugate under the same conditions as the unlabeled protein.
Visualizations
Caption: Workflow for minimizing non-specific binding of this compound.
Caption: Key causes of non-specific binding and their corresponding solutions.
References
- 1. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aboligo.com [aboligo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Stability and storage conditions for Iodoacetamido-PEG6-acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Iodoacetamido-PEG6-acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and reactivity of this compound. The recommended conditions vary depending on whether it is in solid form or dissolved in a solvent.
Q2: How should I handle this compound in the laboratory?
A2: this compound is sensitive to light and moisture.[1][2][3] It is important to protect it from light during storage and experiments.[1][2] Solutions should be prepared fresh before use.[1][3] When handling the solid compound, avoid dust formation and use appropriate personal protective equipment, including gloves, lab coat, and eye protection.
Q3: What are the main reactive groups of this compound and their targets?
A3: this compound is a bifunctional linker with two key reactive groups:
-
Iodoacetamido group: This group specifically reacts with sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins and peptides, to form a stable thioether bond.[4][5][6][7]
-
Carboxylic acid group: This group can be activated to react with primary amine groups, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[4][5]
Q4: At what pH should I perform the conjugation reaction with the iodoacetamide (B48618) group?
A4: The optimal pH for the reaction between the iodoacetamide group and sulfhydryls is between 8.0 and 8.5.[4] At this slightly alkaline pH, the thiol group is sufficiently deprotonated to the more reactive thiolate form, which facilitates the nucleophilic attack on the iodoacetyl group.[4]
Q5: Can the iodoacetamide group react with other amino acids besides cysteine?
A5: Yes, while the iodoacetamide group is most reactive towards cysteine, off-target reactions can occur, especially with prolonged reaction times or excess reagent.[1][4] Other amino acids that can be alkylated include methionine, histidine, lysine, aspartate, and glutamate, as well as the N-terminus of peptides.[1][8][9][10]
Stability and Storage Conditions
Proper storage is essential to ensure the integrity and reactivity of this compound. Below is a summary of the recommended storage conditions for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Protect from light and moisture.[5] |
| In DMSO | 4°C | Up to 2 weeks | |
| In DMSO | -80°C | Up to 6 months |
Experimental Protocols
Protocol: Alkylation of a Cysteine-Containing Peptide with this compound
This protocol outlines a general procedure for the alkylation of a peptide containing a free sulfhydryl group.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds that need to be alkylated, they must first be reduced using a reducing agent like DTT or TCEP. The reducing agent must then be removed, for instance, by using a desalting column, before proceeding.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an organic solvent like DMSO or DMF.[4] Protect the solution from light.[1]
-
Alkylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction can be incubated at 37°C for 2 hours to speed up the conjugation.
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove the excess reagent and byproducts by using a desalting column or through dialysis. The labeled peptide is now ready for downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect pH of reaction buffer: The thiol group is not sufficiently deprotonated. | Adjust the reaction buffer to a pH between 8.0 and 8.5.[4] |
| Degraded this compound: The reagent has lost its reactivity due to improper storage or handling. | Always use freshly prepared solutions of the reagent and store the solid compound protected from light and moisture.[4] | |
| Presence of competing nucleophiles: Other molecules in the reaction mixture are reacting with the iodoacetamide group. | Ensure the buffer is free of extraneous nucleophiles, especially thiols.[4] | |
| Off-Target Labeling (alkylation of other amino acids) | Excess reagent: High concentrations of the iodoacetamide reagent can lead to non-specific reactions. | Perform titration experiments to determine the optimal molar ratio of the reagent to your molecule.[4] |
| Prolonged reaction time: Extended incubation increases the likelihood of side reactions.[4] | Monitor the reaction progress to determine the point of completion and avoid unnecessary extensions. | |
| Precipitation of Protein/Molecule During Conjugation | Change in solution conditions: The addition of the reagent dissolved in an organic solvent can cause the protein to precipitate. | Minimize the volume of the organic solvent added. If precipitation occurs, consider alternative solvents or buffer conditions. |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. ubpbio.com [ubpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low labeling efficiency with iodoacetamide linkers
Welcome to the technical support center for troubleshooting iodoacetamide-based labeling. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during protein modification experiments, helping to improve labeling efficiency and ensure data quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an iodoacetamide (B48618) linker?
A1: Iodoacetamide is an alkylating agent used to covalently modify the thiol groups (-SH) of cysteine residues in proteins.[1][2][3] This process, known as carbamidomethylation, is critical for preventing the re-formation of disulfide bonds after they have been reduced by reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1] Maintaining proteins in a reduced and linearized state is often essential for effective enzymatic digestion and subsequent analysis by mass spectrometry or other applications.[1][3]
Q2: What is the chemical basis for the reaction between iodoacetamide and cysteine?
A2: The reaction is a nucleophilic bimolecular substitution (SN2). The sulfur atom of a deprotonated cysteine residue (thiolate) acts as the nucleophile, attacking the carbon atom adjacent to the iodine on the iodoacetamide molecule.[4] This forms a stable thioether bond, covalently attaching the acetamide (B32628) group to the cysteine. The optimal pH for this reaction is typically between 7.5 and 8.5, where the cysteine's thiol group is sufficiently deprotonated to be reactive.[5][6]
Q3: What are "off-target" alkylation reactions and why are they a concern?
A3: Off-target alkylation is the unintended modification of amino acid residues other than cysteine.[1] Under non-optimal conditions, such as excessively high pH, prolonged incubation times, or a large excess of the reagent, iodoacetamide can also react with other nucleophilic residues like methionine, lysine, histidine, aspartate, and glutamate, as well as the N-terminus of the protein.[7][8][9][10] These side reactions can interfere with downstream analysis, such as mass spectrometry, by introducing unexpected mass shifts and potentially hindering peptide identification.[11][12]
Q4: How stable is the thioether bond formed by the iodoacetamide linker?
A4: The thioether bond formed between iodoacetamide and a cysteine residue is chemically stable and considered irreversible under typical biological and analytical conditions.[13] This stability is crucial for applications requiring a permanent block of cysteine residues to prevent disulfide bond reformation.[3][13]
Troubleshooting Guide for Low Labeling Efficiency
Problem: My cysteine labeling efficiency is low or incomplete.
Low labeling efficiency can result from several factors related to the reagents, reaction conditions, and the protein sample itself. The following sections break down the most common causes and provide direct solutions.
Cause 1: Suboptimal Reaction pH
The reaction requires the cysteine's thiol group to be in its deprotonated, nucleophilic thiolate form.[6] This is highly dependent on the pH of the reaction buffer.
-
Solution: Ensure the reaction buffer pH is maintained between 7.5 and 8.5.[5][8] Buffers like phosphate-buffered saline (PBS) adjusted to pH 8.3, or ammonium (B1175870) bicarbonate (pH 8.0) are commonly used.[8] Avoid buffers that contain competing sulfhydryl groups.[8]
Cause 2: Inactivated or Degraded Iodoacetamide Reagent
Iodoacetamide is sensitive to light and hydrolysis.[8][10] Using a degraded reagent is a common cause of reaction failure.
-
Solution: Always prepare iodoacetamide solutions fresh immediately before use.[8][10] Store the solid reagent protected from light. During the alkylation step, protect the reaction mixture from light by using amber tubes or covering them with foil.[5][8][10]
Cause 3: Insufficient Molar Excess of Iodoacetamide
For the reaction to proceed to completion, a sufficient concentration of iodoacetamide relative to the number of free thiol groups is required.
-
Solution: Use a molar excess of iodoacetamide. A common starting point is a 2-fold molar excess over the reducing agent (e.g., DTT) or at least a 10-fold molar excess relative to the total concentration of sulfhydryls.[5][8] Optimization may be required depending on the protein.
Cause 4: Incomplete Reduction of Disulfide Bonds
If the goal is to label all cysteines, then all disulfide bonds must first be fully reduced. Incomplete reduction will leave some cysteines inaccessible to the iodoacetamide linker.
-
Solution: Ensure complete reduction by using a sufficient concentration of reducing agent (e.g., 5-10 mM DTT or TCEP) and adequate incubation time (e.g., 1 hour at 56°C for DTT).[5] For proteins resistant to reduction, consider adding a denaturant like 8 M urea (B33335) to the reduction buffer to unfold the protein and increase accessibility.[7]
Cause 5: Inadequate Incubation Time or Temperature
The alkylation reaction requires sufficient time to proceed to completion.
-
Solution: Incubate the reaction for at least 30-45 minutes at room temperature.[5][8] Some protocols suggest that the reaction can take over 10 hours to complete at room temperature, but can be accelerated by incubating at 37°C for 2 hours. However, be aware that higher temperatures can also increase the rate of off-target reactions.[9]
Data Summary Tables
Table 1: Key Parameters for Iodoacetamide Labeling Reactions
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 7.5 - 8.5[5][8] | Promotes the deprotonation of cysteine thiols to the more reactive thiolate form.[6] Higher pH can increase off-target reactions.[7] |
| Molar Excess | ~2-fold over reducing agent (DTT) or >10-fold over thiols.[5][8] | Ensures the reaction is driven towards completion. Insufficient reagent leads to partial labeling.[8] |
| Temperature | Room Temperature or 37°C[8] | Reaction is faster at 37°C, but room temperature is often sufficient and minimizes side reactions.[9] |
| Incubation Time | 30 - 60 minutes[5][10] | Must be sufficient for the reaction to complete. Protect from light during incubation.[8] |
| Reagent Prep | Prepare fresh immediately before use.[8][10] | Iodoacetamide is light-sensitive and prone to hydrolysis.[8] |
Table 2: Comparison of Thiol-Reactive Linker Chemistries
| Feature | Iodoacetamide | N-Ethylmaleimide (NEM) |
| Primary Target | Cysteine Thiols[5] | Cysteine Thiols[5] |
| Reaction Type | SN2 Alkylation[4][5] | Michael Addition[5] |
| Optimal pH | 7.5 - 8.5[5] | ~7.0[5] |
| Relative Reactivity | Moderate, generally slower than maleimides.[7] | High, generally faster reaction kinetics.[7] |
| Specificity | Good, but can react with Met, Lys, His at higher pH.[5][7] | More thiol-selective than iodoacetamide.[5] |
| Bond Stability | Forms a very stable thioether bond. | Thioether bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols.[14] |
Key Experimental Protocols
Protocol 1: Standard In-Solution Protein Reduction and Alkylation
This protocol is a general guideline for preparing protein samples for mass spectrometry analysis.
-
Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine (B92328) hydrochloride in 50 mM ammonium bicarbonate, pH 8.0).[7]
-
Reduction: Add a reducing agent. For example, add DTT from a stock solution to a final concentration of 10 mM. Incubate for 1 hour at 56°C to reduce all disulfide bonds.[5]
-
Cooling: Allow the sample to cool completely to room temperature.[5]
-
Alkylation: Immediately before use, prepare a stock solution of iodoacetamide. Add the iodoacetamide solution to the protein sample to a final concentration of 20-25 mM (approximately a 2-fold molar excess over DTT).[5]
-
Incubation: Incubate the reaction mixture for 45 minutes at room temperature in complete darkness.[5]
-
Quenching (Optional but Recommended): Stop the alkylation reaction by adding a thiol-containing reagent, such as DTT or L-cysteine, to quench any excess iodoacetamide.[7]
-
Downstream Processing: The sample is now ready for buffer exchange (to remove urea and excess reagents), followed by enzymatic digestion (e.g., with trypsin).
Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry
This method provides site-specific labeling information.
-
Sample Preparation: Perform the labeling reaction as described in Protocol 1. After quenching, process the sample for digestion (e.g., buffer exchange into 50 mM ammonium bicarbonate and addition of trypsin).[7]
-
LC-MS/MS Analysis: Separate the resulting peptides using nano-liquid chromatography coupled to a high-resolution mass spectrometer.[7]
-
Data Analysis: Use proteomics software to identify peptides and search for the specific mass modification corresponding to carbamidomethylation (+57.02 Da) on cysteine residues.
-
Calculate Efficiency: For each cysteine-containing peptide, extract the ion chromatograms (XICs) for both the labeled (modified) and unlabeled (unmodified) forms. Calculate the site-specific labeling efficiency using the integrated peak areas:[7]
-
Labeling Efficiency (%) = (Area of Labeled Peptide / (Area of Labeled Peptide + Area of Unlabeled Peptide)) * 100[7]
-
Visual Diagrams
Caption: SN2 reaction between a cysteine thiolate and iodoacetamide.
Caption: A logical workflow for diagnosing low labeling efficiency.
Caption: Key factors that positively and negatively impact labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cysteine Alkylation with Iodoacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iodoacetamide (B48618) for the alkylation of cysteine residues in proteins and peptides.
Troubleshooting Guide
Encountering issues during your cysteine alkylation experiments? This guide addresses common problems and offers potential solutions.
| Problem | Possible Cause | Solution |
| Incomplete or No Alkylation | Iodoacetamide solution has hydrolyzed. | Prepare iodoacetamide solutions fresh immediately before each use and discard any unused reconstituted reagent.[1][2] |
| Insufficient amount of iodoacetamide. | Use at least a 10-fold molar excess of iodoacetamide relative to the total concentration of sulfhydryl groups.[2] | |
| Incorrect reaction buffer pH. | The optimal pH for the reaction is slightly alkaline (pH 7.5-8.5) to ensure the cysteine thiol group is sufficiently deprotonated.[3][4] Avoid buffers that are not at a slightly alkaline pH.[1] | |
| Insufficient reaction time. | Allow the reaction to proceed for at least 30 minutes at room temperature, protected from light.[1][2][5][6] | |
| Presence of competing nucleophiles in the buffer (e.g., Tris, DTT). | Ensure that the reducing agent, such as DTT or TCEP, is either removed or its concentration is accounted for when calculating the required amount of iodoacetamide. Quench excess iodoacetamide with a sulfhydryl-containing reagent after the alkylation step.[5][6] | |
| Non-specific Labeling of Other Amino Acids | Reaction buffer pH is too high. | Maintain the reaction buffer pH in the optimal range of 7.5-8.0 to maximize cysteine specificity and minimize side reactions.[2] At higher pH values, iodoacetamide can react with other residues.[3] |
| Excess iodoacetamide or prolonged incubation. | Reduce the concentration of iodoacetamide or decrease the incubation time.[2] Excess reagent can lead to alkylation of methionine, lysine, histidine, tyrosine, aspartate, and glutamate (B1630785) residues.[1][2][3] | |
| Reaction performed at elevated temperatures. | Conduct the alkylation at room temperature unless a specific protocol indicates otherwise. Higher temperatures can increase the rate of side reactions.[5][6] | |
| Sample Precipitation | High concentration of protein and/or reagents. | Optimize the concentrations of your protein and reagents. Consider performing a buffer exchange step to remove excess salts or denaturants that may contribute to precipitation. |
| Variability in Results | Iodoacetamide is light-sensitive. | Always prepare iodoacetamide solutions fresh and protect them from light during preparation and incubation to prevent degradation.[1][2][5][7] |
| Inconsistent pH control. | Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the reaction. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the reaction between iodoacetamide and cysteine?
The optimal pH for the alkylation of cysteine with iodoacetamide is in the slightly alkaline range of 7.5 to 8.5.[4][8] This is because the reaction requires the deprotonated form of the cysteine's sulfhydryl group, the thiolate anion (S-), which is a strong nucleophile.[9] The pKa of a typical cysteine thiol is around 8.0-8.5, and working at or slightly below this pKa ensures a sufficient concentration of the reactive thiolate for an efficient reaction.[3][9]
2. Why is an alkaline pH necessary for the reaction?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the nucleophilic thiolate anion of cysteine attacks the electrophilic carbon of iodoacetamide, displacing the iodide ion.[3][6] At acidic or neutral pH, the sulfhydryl group (-SH) is predominantly protonated and therefore less nucleophilic, leading to a significantly slower reaction rate.[3][9]
3. Can iodoacetamide react with other amino acids?
Yes, under certain conditions, iodoacetamide can exhibit off-target reactivity. This is more prevalent at higher pH values and with an excess of the reagent.[1][3] Amino acids that can be modified by iodoacetamide include:
-
Methionine
-
Histidine
-
Lysine
-
Tyrosine
-
Aspartic acid
-
Glutamic acid
-
The N-terminal amino group[3]
To ensure specificity for cysteine, it is crucial to control the pH (ideally between 7.5 and 8.0) and use the appropriate concentration of iodoacetamide.[2]
4. How should I prepare and handle iodoacetamide?
Iodoacetamide is light-sensitive and unstable in solution.[1][5][7] Therefore, it is critical to:
-
Protect solutions from light at all times by using amber tubes or wrapping tubes in foil.[1][2][5][7]
-
Discard any unused portion of the reconstituted reagent.[1][2]
5. What are common reducing agents used prior to alkylation, and do they interfere with the reaction?
Commonly used reducing agents to cleave disulfide bonds prior to alkylation include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). These reagents also contain nucleophilic groups that can react with iodoacetamide. Therefore, it is important to either remove the excess reducing agent before adding iodoacetamide (e.g., via buffer exchange) or to use a sufficient excess of iodoacetamide to alkylate both the protein's cysteines and the remaining reducing agent. After the desired protein alkylation time, any remaining unreacted iodoacetamide can be quenched by adding a small molecule thiol like DTT or 2-mercaptoethanol.[6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the iodoacetamide-cysteine reaction.
| Parameter | Value/Range | Notes |
| Optimal pH Range | 7.5 - 8.5 | Balances efficient reaction with specificity for cysteine.[4] |
| Reaction Temperature | Room Temperature (or up to 37°C) | Higher temperatures can increase reaction rate but may also promote side reactions.[6][10] |
| Reaction Time | 30 - 60 minutes | Typically sufficient for complete alkylation at room temperature in the dark.[5][6] |
| Iodoacetamide Concentration | 2-10 fold molar excess over total thiols | A sufficient excess is needed to drive the reaction to completion.[2] |
| Mass Shift upon Alkylation | +57.02 Da | The addition of a carbamidomethyl group to the cysteine residue.[7] |
Experimental Protocols
In-Solution Alkylation Protocol for Mass Spectrometry
This protocol is a standard procedure for reducing and alkylating proteins in solution prior to enzymatic digestion and mass spectrometry analysis.
-
Protein Solubilization : Dissolve 10-100 µg of the protein sample in a buffer containing a denaturant, such as 6-8 M urea (B33335) or guanidine (B92328) hydrochloride, to unfold the protein and expose the cysteine residues. A suitable buffer is 100 mM ammonium (B1175870) bicarbonate at pH 8.0-8.5.[5][7]
-
Reduction : Add a reducing agent, such as DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM. Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds.[4][5]
-
Cooling : Allow the sample to cool to room temperature.
-
Alkylation : Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water or buffer). Add the iodoacetamide solution to the protein sample to a final concentration that is approximately double the concentration of the reducing agent (e.g., 10-20 mM if 5-10 mM DTT was used). Incubate the reaction in the dark at room temperature for 30-45 minutes.[4][5]
-
Quenching : Quench the excess iodoacetamide by adding DTT to a final concentration of 5-10 mM and incubate for 15 minutes in the dark.[5]
-
Sample Preparation for Digestion : Dilute the sample with a buffer compatible with your protease of choice (e.g., 100 mM ammonium bicarbonate for trypsin) to reduce the concentration of the denaturant (e.g., to < 1 M urea).
-
Digestion : Proceed with your standard proteolytic digestion protocol.
In-Gel Alkylation Protocol
This protocol is for the alkylation of proteins that have been separated by polyacrylamide gel electrophoresis (PAGE).
-
Excision : Excise the protein band of interest from the Coomassie-stained gel. Cut the band into small pieces (approximately 1x1 mm).
-
Destaining : Destain the gel pieces with a solution of 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate until the gel pieces are colorless.
-
Dehydration : Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.
-
Reduction : Rehydrate the dried gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Incubate at 56°C for 45-60 minutes.
-
Cooling and Removal of DTT : Cool the sample to room temperature and remove the DTT solution.
-
Alkylation : Add a solution of 55 mM iodoacetamide in 100 mM ammonium bicarbonate to the gel pieces, ensuring they are fully submerged. Incubate in the dark at room temperature for 30 minutes.[7]
-
Washing : Remove the iodoacetamide solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.
-
Drying : Dry the gel pieces completely in a vacuum centrifuge.
-
Digestion : Proceed with in-gel digestion.
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Side reactions of iodoacetamide with other amino acids.
Welcome to the Technical Support Center for troubleshooting iodoacetamide-related experiments. This guide provides detailed information on the side reactions of iodoacetamide (B48618) with amino acids other than cysteine, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving iodoacetamide, with a focus on identifying and mitigating unwanted side reactions.
Q1: I'm observing unexpected mass shifts in my protein or peptide samples after iodoacetamide treatment, in addition to the expected modification of cysteine residues. What could be the cause?
A1: Unexpected mass shifts are often due to the alkylation of amino acid residues other than cysteine. Iodoacetamide, particularly in excess or under non-optimal pH conditions, can react with several other amino acid side chains, as well as the N- and C-termini of proteins and peptides.[1][2][3][4]
Known side reactions include:
-
Methionine: The thioether side chain of methionine is susceptible to alkylation.[2][3][5] This reaction is known to be relatively fast and can occur over a wide pH range.[5]
-
Histidine: The imidazole (B134444) ring of histidine can be alkylated by iodoacetamide.[3][5][6] This reaction is generally slower than with cysteine and is pH-dependent, with an optimal pH for the alkylation of certain histidine residues observed around pH 5.0-5.5.[5]
-
Lysine (B10760008): The ε-amino group of lysine can be modified, particularly at neutral to alkaline pH.[3][7]
-
Aspartic Acid and Glutamic Acid: The carboxylic acid side chains of aspartate and glutamate (B1630785) can be alkylated.[4]
-
Tyrosine: The hydroxyl group of tyrosine can also be a target for alkylation.[3]
-
Serine and Threonine: The hydroxyl groups of serine and threonine have also been reported as potential sites for modification.
-
N-terminus: The free amino group at the N-terminus of a protein or peptide is a common site for over-alkylation, sometimes even reacting faster than some amino acid side chains.[4]
-
C-terminus: The C-terminal carboxyl group can also be modified.[4]
Q2: My protein is precipitating after adding iodoacetamide. What is causing this and how can I prevent it?
A2: Protein precipitation upon addition of iodoacetamide can be due to a few factors. The alkylation of surface-exposed residues can alter the protein's hydrophobicity and lead to aggregation. Additionally, if you are using a high concentration of a reducing agent like DTT, it can react with iodoacetamide and potentially contribute to precipitation.
Troubleshooting steps:
-
Optimize Reagent Concentrations: Use the minimum effective concentration of both the reducing agent and iodoacetamide. A common starting point is a 1.5 to 2-fold molar excess of iodoacetamide over the reducing agent.
-
Consider a Different Reducing Agent: Switching from DTT to TCEP (tris(2-carboxyethyl)phosphine) may resolve the issue, as TCEP does not contain a thiol group and will not react with iodoacetamide.
-
Control the Temperature: Perform the alkylation step at room temperature, as elevated temperatures used for denaturation and reduction can sometimes promote aggregation upon addition of subsequent reagents.
-
Dilute the Protein Sample: If the protein concentration is high, consider diluting the sample before the reduction and alkylation steps.
Q3: I am trying to identify ubiquitination sites and I am getting false positives. Could iodoacetamide be the culprit?
A3: Yes, iodoacetamide can lead to artifacts that mimic the diglycine remnant of ubiquitin on lysine residues.[8] The reaction of iodoacetamide with lysine can produce a 2-acetamidoacetamide (B1265420) adduct, which has the same mass as the diglycine tag, leading to misidentification in mass spectrometry analysis.[8] To avoid this, consider using an alternative alkylating agent like chloroacetamide, which has been shown not to produce this artifact.[8]
Frequently Asked Questions (FAQs)
Q4: At what pH do side reactions with iodoacetamide become significant?
A4: The optimal pH for the specific alkylation of cysteine is typically between 7.5 and 8.5.[9] Side reactions with other amino acids are highly pH-dependent:
-
Histidine: Alkylation can occur at pH values above 5, with some studies showing a maximal rate around pH 5.0-5.5 for specific histidine residues.[5]
-
Lysine: Modification of lysine becomes more prevalent at pH 7 and above.
-
Methionine: The alkylation of methionine is largely independent of pH.[5]
-
Aspartic and Glutamic Acid: Carboxylate alkylation is more likely to occur under acidic conditions.
Q5: How can I minimize these side reactions?
A5: To minimize off-target alkylation, consider the following:
-
Control the pH: Maintain the pH of the reaction between 7.5 and 8.5 for optimal cysteine-specific alkylation.[9]
-
Limit the amount of iodoacetamide: Use the lowest concentration of iodoacetamide that still ensures complete alkylation of cysteines. A slight molar excess over the reducing agent is generally recommended.
-
Optimize reaction time and temperature: Perform the reaction for the shortest time necessary for complete cysteine alkylation, typically 30-60 minutes at room temperature in the dark.
-
Quench the reaction: After the desired incubation time, quench the reaction by adding a thiol-containing reagent like DTT or 2-mercaptoethanol (B42355) to consume excess iodoacetamide.
-
Consider alternative alkylating agents: For certain applications, other alkylating agents like chloroacetamide or acrylamide (B121943) may offer higher specificity.
Q6: Are there any other common artifacts to be aware of when using iodoacetamide?
A6: Yes, another potential artifact is the in-source loss of the side chain from alkylated methionine during mass spectrometry analysis. This can result in a net mass change of -48 Da, which could be misinterpreted if not anticipated.[10]
Quantitative Data on Iodoacetamide Side Reactions
While comprehensive kinetic data for the reaction of iodoacetamide with all amino acids under identical conditions is scarce in the literature, the following table summarizes the available information on the conditions and relative reactivity for these side reactions.
| Amino Acid | Reactive Group | Optimal pH for Reaction | Relative Reactivity (Compared to Cysteine) | Notes |
| Histidine | Imidazole ring | > 5.0 (optimum can vary, e.g., ~5.0-5.5)[5] | Slower | Reaction rate is significantly lower than with iodoacetate.[5] |
| Lysine | ε-amino group | > 7.0 | Slower | More prevalent at alkaline pH. |
| Methionine | Thioether | pH-independent[5] | Fast | Can be a significant side reaction across a broad pH range. |
| Aspartic Acid | Carboxyl group | Acidic | Slower | |
| Glutamic Acid | Carboxyl group | Acidic | Slower | |
| Tyrosine | Phenolic hydroxyl | Alkaline | Slower | |
| N-terminus | α-amino group | Neutral to Alkaline | Can be faster than some side chains[4] | A major site of over-alkylation. |
| C-terminus | Carboxyl group | Acidic | Slower |
Experimental Protocols
Protocol for Identification of Iodoacetamide Side Reactions by Mass Spectrometry
This protocol outlines a general workflow for identifying off-target modifications of iodoacetamide using mass spectrometry-based peptide mapping.
-
Protein Reduction and Alkylation:
-
Denature the protein sample (e.g., 10-100 µg) in a buffer containing a chaotropic agent like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Reduce disulfide bonds by adding a reducing agent such as DTT (to a final concentration of 10 mM) or TCEP (to a final concentration of 5 mM) and incubating at 37-56°C for 30-60 minutes.
-
Alkylate the free thiols by adding iodoacetamide. To investigate side reactions, it is advisable to test a range of iodoacetamide concentrations, including a significant excess (e.g., 5-10 fold molar excess over the reducing agent). Incubate for 30-60 minutes at room temperature in the dark.
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., DTT to a final concentration of 20 mM).
-
-
Sample Cleanup and Digestion:
-
Remove the urea or guanidine hydrochloride and excess reagents by buffer exchange, dialysis, or precipitation (e.g., acetone (B3395972) precipitation).
-
Resuspend the protein in a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Add a protease such as trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid or trifluoroacetic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Crucially, include the following variable modifications in your search parameters:
-
Carbamidomethyl on Cys (fixed modification)
-
Carbamidomethyl on Met, His, Lys, Asp, Glu, Tyr, Ser, Thr, protein N-terminus, and protein C-terminus (variable modifications).
-
-
Manually inspect the MS/MS spectra of peptides identified with these variable modifications to confirm the site of modification.
-
Visualizations
Caption: Iodoacetamide's primary and side reaction targets.
Caption: Troubleshooting workflow for iodoacetamide issues.
References
- 1. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Step away from the iodoacetamide [matrixscience.com]
Iodoacetamido-PEG6-acid light sensitivity and handling.
This technical support center provides detailed guidance on the handling, storage, and use of Iodoacetamido-PEG6-acid, a bifunctional linker commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains a reactive iodoacetamide (B48618) group and a terminal carboxylic acid. The iodoacetamide moiety selectively reacts with sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond. The carboxylic acid can be coupled to primary amines using standard carbodiimide (B86325) chemistry (e.g., EDC, HATU). Its PEG6 spacer enhances water solubility and provides a flexible linker arm. Primary applications include protein and peptide labeling, antibody-drug conjugate (ADC) development, and synthesis of PROTACs.[1]
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the reactivity of this compound. Key recommendations are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | To minimize degradation over time. |
| Light Conditions | Protect from light (store in the dark, use amber vials) | The iodoacetamide group is light-sensitive and can degrade upon exposure to light.[2] |
| Moisture | Store in a dry environment, preferably with a desiccant | To prevent hydrolysis of the reagent. |
| Solution Preparation | Prepare solutions fresh immediately before use | Iodoacetamide solutions are unstable and can hydrolyze.[2] |
| Visual Inspection | The solid reagent should be a white to off-white powder. A pale yellow coloration may indicate degradation. | Degradation can lead to the formation of iodine, causing a color change. |
Q3: Is this compound light sensitive?
Yes, the iodoacetamide functional group is known to be light-sensitive.[2] Exposure to light can lead to the degradation of the reagent, reducing its efficiency in conjugation reactions. It is crucial to handle the solid reagent and any solutions containing it in a light-protected environment (e.g., by wrapping containers in aluminum foil or using amber-colored tubes) and to minimize exposure to ambient light.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Degradation of this compound | Use a fresh vial of the reagent. Ensure it has been stored properly at -20°C and protected from light. Prepare solutions immediately before the experiment. |
| Incorrect Reaction pH | The reaction of iodoacetamide with thiols is most efficient at a slightly alkaline pH (7.5-8.5). At this pH, the thiol group is deprotonated to the more nucleophilic thiolate anion. |
| Presence of Reducing Agents | Reducing agents like DTT or TCEP will react with the iodoacetamide group. Ensure that any excess reducing agent used to reduce disulfide bonds is removed (e.g., via dialysis or desalting column) before adding the this compound. |
| Insufficient Reagent | Use a sufficient molar excess of this compound relative to the thiol-containing molecule. A 10-fold or higher molar excess is often recommended. |
| Short Reaction Time | Allow the reaction to proceed for an adequate amount of time. Incubation for at least 1-2 hours at room temperature, or overnight at 4°C, is a common starting point. |
Issue 2: Non-specific Modification of Biomolecules
The iodoacetamide group, while highly reactive towards cysteines, can exhibit off-target reactivity with other amino acid residues, especially under certain conditions.
| Amino Acid Residue | Potential for Side Reaction | Mitigation Strategy |
| Histidine | Moderate | Maintain the reaction pH between 7.5 and 8.5. |
| Lysine | Low, but possible at higher pH | Avoid excessively high pH and use a minimal necessary excess of the reagent. |
| Methionine | Low, but has been reported | Use a controlled molar excess of the reagent and optimize reaction time. |
| N-terminus | Possible, especially with prolonged reaction times or high reagent excess | Optimize the stoichiometry of the reagents and the reaction duration.[3][4][5] |
Experimental Protocols
General Protocol for Labeling a Cysteine-Containing Peptide
This protocol provides a general workflow for the conjugation of this compound to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, with 1 mM EDTA
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol
-
Desalting column or HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has been stored in a buffer containing reducing agents, these must be removed prior to the reaction.
-
Reagent Preparation: Immediately before use, dissolve this compound in a compatible solvent (e.g., DMSO or the Reaction Buffer) to a concentration of 10-20 mM. Protect the solution from light.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound solution to the peptide solution. Mix gently and incubate at room temperature for 2 hours in the dark.
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by using reverse-phase HPLC.
-
Analysis: Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (expecting a mass increase corresponding to the addition of the PEG6-acid moiety) and HPLC.
Visualizations
References
Validation & Comparative
A Comparative Guide to Iodoacetamido-PEG6-acid and Iodoacetamido-PEG8-acid in PROTAC Development
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its performance. This guide provides a comparative analysis of two commonly utilized PEG-based linkers, Iodoacetamido-PEG6-acid and Iodoacetamido-PEG8-acid, for researchers, scientists, and drug development professionals. While direct head-to-head experimental data for these two specific linkers in a single PROTAC system is not extensively available in the public literature, this guide extrapolates their potential performance differences based on established principles of PROTAC linker design and provides the necessary experimental framework for their evaluation.
Introduction to Iodoacetamido-PEG Linkers in PROTACs
Iodoacetamido-PEG-acid linkers are heterobifunctional molecules that play a crucial role in the synthesis of PROTACs. They feature three key components:
-
Iodoacetamide Group: This reactive group specifically forms a stable covalent bond with the thiol group of cysteine residues on a target protein or a ligand. This allows for the site-specific conjugation of the linker.
-
Polyethylene Glycol (PEG) Chain: The PEG chain (composed of repeating ethylene (B1197577) glycol units) serves as a spacer of defined length. Its hydrophilicity can improve the solubility and cell permeability of the final PROTAC molecule. The length of the PEG chain is a critical parameter that influences the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
-
Carboxylic Acid Group: This terminal functional group allows for the straightforward conjugation to an amine-containing E3 ligase ligand through a stable amide bond.
The choice between a PEG6 and a PEG8 linker can significantly impact the overall efficacy of a PROTAC by modulating its physicochemical properties and its ability to induce the formation of a productive ternary complex for target protein ubiquitination and subsequent degradation.
Physicochemical Properties
The fundamental difference between this compound and Iodoacetamido-PEG8-acid lies in the length of the PEG chain, which directly influences their molecular weight and length. These differences can have a cascade of effects on the properties of the resulting PROTAC.
| Property | This compound | Iodoacetamido-PEG8-acid |
| Molecular Formula | C17H32INO9 | C21H40INO11 |
| Molecular Weight | ~521.4 g/mol | ~609.5 g/mol |
| Number of PEG Units | 6 | 8 |
| Calculated Linker Length (approx.) | ~24.5 Å | ~31.7 Å |
| Hydrophilicity | High | Higher |
Performance Comparison and Experimental Considerations
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. However, general principles can guide the selection and evaluation process.
Solubility and Cell Permeability: The longer PEG chain of the PEG8 linker is expected to confer greater hydrophilicity to the resulting PROTAC compared to the PEG6 linker. This can be advantageous for improving the aqueous solubility of PROTACs, which are often large and hydrophobic molecules. However, the relationship between PEGylation and cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of the PEG chain may allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving permeability. It is crucial to experimentally determine the optimal balance for each specific PROTAC.
Ternary Complex Formation and Degradation Efficiency: The length of the linker is a critical factor in the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively. Conversely, a linker that is too long might result in a less stable complex with reduced cooperativity, leading to inefficient ubiquitination. The additional length and flexibility of the PEG8 linker compared to the PEG6 linker may be beneficial for spanning larger distances between the target protein and the E3 ligase or for allowing more favorable binding orientations. However, this increased flexibility can also come with an entropic penalty upon binding.
The efficacy of PROTACs containing these linkers should be quantified by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Mandatory Visualizations
Experimental Protocols
To empirically determine the optimal linker, a series of experiments should be conducted. Below are detailed methodologies for key assays.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the levels of the target protein in cells after treatment with PROTACs containing either the PEG6 or PEG8 linker.
Materials:
-
Cell line expressing the target protein of interest
-
PROTACs (with PEG6 and PEG8 linkers) dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response range of the PEG6- and PEG8-containing PROTACs (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine the DC50 and Dmax values for each PROTAC.
-
In-vitro Ubiquitination Assay
This assay directly measures the ability of the PROTACs to mediate the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant target protein
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Ubiquitin and biotinylated-ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTACs (with PEG6 and PEG8 linkers)
-
SDS-PAGE and Western blotting reagents (as above)
-
Streptavidin-HRP for detection of biotinylated-ubiquitin
Methodology:
-
Reaction Setup:
-
On ice, prepare a master mix containing the reaction buffer, ATP, ubiquitin/biotinylated-ubiquitin, E1, E2, and the target protein.
-
Aliquot the master mix into reaction tubes.
-
Add the E3 ligase to the appropriate tubes.
-
Add the PEG6- or PEG8-containing PROTACs at various concentrations. Include a no-PROTAC control.
-
-
Ubiquitination Reaction:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding Laemmli sample buffer.
-
-
Detection of Ubiquitination:
-
Boil the samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot.
-
Probe the membrane with an antibody against the target protein or with streptavidin-HRP to detect the formation of higher molecular weight poly-ubiquitinated species. A ladder of bands above the unmodified target protein indicates successful ubiquitination.
-
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay quantifies the formation of the ternary complex in the presence of the PROTACs.
Materials:
-
Purified, tagged recombinant target protein (e.g., His-tagged)
-
Purified, tagged recombinant E3 ligase (e.g., GST-tagged)
-
Fluorescently labeled antibodies or reagents for proximity-based detection (e.g., terbium-labeled anti-His and d2-labeled anti-GST for TR-FRET)
-
Assay buffer
-
PROTACs (with PEG6 and PEG8 linkers)
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Assay Setup:
-
In a suitable microplate, add the tagged target protein, tagged E3 ligase, and the fluorescently labeled detection reagents in the assay buffer.
-
Add the PEG6- or PEG8-containing PROTACs in a dose-response manner.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measure the TR-FRET signal using a microplate reader.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration to generate binding curves. This will reveal the potency of each PROTAC in inducing ternary complex formation and can highlight the "hook effect" at high concentrations where binary complexes dominate.
-
Conclusion
The choice between this compound and Iodoacetamido-PEG8-acid as a linker in PROTAC design is a critical decision that can significantly influence the therapeutic potential of the molecule. While the PEG8 linker may offer advantages in terms of solubility, its increased length and flexibility may not be optimal for every target-E3 ligase pair. A systematic and empirical approach, utilizing the experimental protocols outlined in this guide, is essential for identifying the linker that results in the most potent and efficacious PROTAC. By carefully evaluating degradation efficiency, ubiquitination, and ternary complex formation, researchers can make data-driven decisions to advance their targeted protein degradation programs.
A Comparative Guide to Thiol-Reactive PEG Linkers: Iodoacetamido-PEG6-acid vs. Maleimide-PEG
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing the stability, efficacy, and safety of therapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins. This guide provides an objective, data-driven comparison of two prominent classes of thiol-reactive PEG linkers: Iodoacetamido-PEG6-acid and maleimide-PEG linkers. By examining their reaction mechanisms, kinetics, stability, and experimental considerations, this document aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
At a Glance: Key Performance Indicators
A summary of the key performance characteristics of this compound and maleimide-PEG linkers is presented below, offering a rapid overview of their respective advantages and disadvantages.
| Feature | This compound | Maleimide-PEG Linkers |
| Reactive Group | Iodoacetyl | Maleimide (B117702) |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | Michael Addition |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 8.0 - 8.5[1] | 6.5 - 7.5[1] |
| Reaction Rate | High | Very High[1] |
| Bond Formed | Stable Thioether[1] | Thioether (Thiosuccinimide adduct)[1] |
| Conjugate Stability | Highly Stable, Irreversible[1] | Susceptible to retro-Michael addition (thiol exchange) and hydrolysis[1] |
| Primary Side Reactions | Reaction with other nucleophiles (e.g., histidine, lysine) at pH > 8.5[1] | Hydrolysis of the maleimide ring and reaction with amines at pH > 7.5[1] |
Delving Deeper: A Head-to-Head Comparison
Chemical Reactivity and Specificity
This compound reacts with thiol groups via a bimolecular nucleophilic substitution (SN2) reaction. This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion[1]. While highly specific for thiols within this optimal pH range, increasing the pH further can lead to off-target reactions with other nucleophilic amino acid side chains, such as histidine and lysine[1].
Maleimide-PEG linkers react with thiols through a Michael-type addition across the double bond of the maleimide ring. This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5[1]. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity[1]. However, at pH values above 7.5, the reactivity towards primary amines increases, and the maleimide ring becomes more susceptible to hydrolysis[1].
Caption: Reaction mechanisms of Iodoacetamido-PEG and Maleimide-PEG with protein thiols.
Stability of the Resulting Conjugate
A critical differentiator between these two linkers is the stability of the resulting covalent bond. The thioether bond formed by the reaction of this compound with a cysteine residue is highly stable and considered irreversible under physiological conditions[1]. This robustness makes iodoacetyl-based conjugates particularly suitable for applications requiring long-term in vivo stability.
In contrast, the thiosuccinimide adduct formed from the maleimide-thiol reaction can exhibit instability[1]. It is susceptible to two primary degradation pathways:
-
Retro-Michael Addition: The Michael addition is a reversible reaction. The thioether bond can break, leading to the release of the conjugated molecule. This can be followed by a thiol exchange reaction, where the maleimide reacts with another thiol-containing molecule, such as the abundant intracellular antioxidant glutathione[1].
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, particularly at higher pH, to form a succinamic acid derivative. While this ring-opened form is more stable and less prone to the retro-Michael reaction, the initial instability can lead to premature drug release[2].
Experimental data underscores this stability difference. In a study comparing a maleimide-PEG conjugate to a more stable mono-sulfone-PEG conjugate, the maleimide-PEG adduct retained only about 70% of its conjugation after incubation with 1 mM glutathione (B108866) for seven days at 37°C[3][4]. The half-life of N-ethylmaleimide conjugated to N-acetylcysteine in the presence of glutathione has been reported to range from 20 to 80 hours[1][5][6].
| Linker Type | Condition | Stability Metric | Reference |
| Maleimide-PEG | 1 mM Glutathione, 37°C, 7 days | ~70% conjugate remaining | [3][4] |
| N-ethylmaleimide-N-acetylcysteine | In the presence of glutathione | Half-life of 20-80 hours | [1][5][6] |
| Iodoacetamide-based | Physiological conditions | Highly stable, irreversible thioether bond | [1] |
Experimental Protocols
Detailed and validated protocols are essential for successful bioconjugation. Below are representative protocols for labeling proteins with this compound and a maleimide-PEG linker.
Caption: A generalized workflow for protein conjugation with thiol-reactive linkers.
Protocol 1: Protein Labeling with this compound
This protocol is adapted from standard procedures for iodoacetamide-based labeling and is suitable for proteins with accessible cysteine residues.
Materials:
-
Protein of interest with at least one free cysteine residue.
-
This compound.
-
Reduction Buffer (if needed): e.g., 50 mM Tris, 150 mM NaCl, pH 7.5 with 10 mM TCEP.
-
Labeling Buffer: e.g., 50 mM Tris, 150 mM NaCl, pH 8.0-8.5.
-
Anhydrous DMSO or DMF.
-
Desalting column.
Procedure:
-
Protein Preparation: If the target cysteine(s) are in a disulfide bond, dissolve the protein in Reduction Buffer and incubate at 37°C for 1 hour. Remove the reducing agent using a desalting column equilibrated with Labeling Buffer.
-
Labeling Reaction: Immediately after desalting, determine the protein concentration. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution[1].
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) to a final concentration of 10-20 mM.
-
Purification: Remove excess, unreacted this compound and quenching reagents by size exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to determine the degree of labeling.
Protocol 2: Protein Labeling with Maleimide-PEG Linker
This protocol provides a general procedure for conjugating a maleimide-PEG linker to a protein.
Materials:
-
Protein of interest with at least one free cysteine residue.
-
Maleimide-PEG linker.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0, or other thiol-free buffer at pH 6.5-7.5[7][8].
-
Anhydrous DMSO or DMF.
-
Desalting column.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds as described in Protocol 1 and exchange the protein into the Conjugation Buffer using a desalting column. Ensure the buffer is degassed to minimize thiol oxidation.
-
Labeling Reaction: Determine the protein concentration. Prepare a stock solution of the Maleimide-PEG linker in anhydrous DMSO or DMF. Add a 10-20 fold molar excess of the Maleimide-PEG linker to the protein solution[7][8][9].
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C[7][8][9].
-
Quenching (Optional): To quench the reaction, add a thiol-containing compound like cysteine or 2-mercaptoethanol to a final concentration slightly higher than the initial maleimide concentration.
-
Purification: Purify the conjugate from excess maleimide reagent and other small molecules using a desalting column, dialysis, or size exclusion chromatography[7][8][9].
-
Characterization: Determine the degree of conjugation using appropriate analytical methods.
Conclusion: Selecting the Right Linker for Your Application
The choice between this compound and maleimide-PEG linkers is context-dependent and should be guided by the specific requirements of the application.
For applications demanding the utmost stability of the final conjugate, such as in the development of long-circulating antibody-drug conjugates, This compound and other haloacetyl reagents are superior due to the formation of a robust, irreversible thioether bond[1].
However, the higher reactivity and milder pH requirements of maleimide-PEG linkers make them an attractive and widely used option for many bioconjugation applications, provided that the potential for conjugate instability is considered and, if necessary, mitigated[1]. For applications where some degree of payload release in a reducing environment is acceptable or even desirable, the reversible nature of the maleimide-thiol linkage could be advantageous.
Ultimately, a thorough understanding of the chemical properties and performance characteristics of each linker class, as outlined in this guide, is essential for the rational design and successful development of effective and stable bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
Iodoacetamide vs. Chloroacetamide for Cysteine Alkylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of alkylating agent for cysteine residues is a critical step in experimental workflows, particularly in proteomics and drug discovery. Iodoacetamide (B48618) (IAA) and chloroacetamide (CAA) are two of the most common reagents used for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in reagent selection.
The primary goal of cysteine alkylation is to prevent the re-formation of disulfide bonds after reduction, ensuring proteins remain in a denatured state for effective enzymatic digestion and subsequent analysis by mass spectrometry. Both iodoacetamide and chloroacetamide achieve this by reacting with the sulfhydryl group of cysteine residues through a nucleophilic substitution reaction, forming a stable carbamidomethyl-cysteine adduct. However, differences in their reactivity and specificity can significantly impact experimental outcomes.
At a Glance: Key Performance Metrics
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Reactivity | Higher | Lower |
| Specificity for Cysteine | High, but with notable off-target reactions | Generally higher than IAA |
| Common Side Reactions | Alkylation of methionine, lysine, histidine, and N-terminus | Oxidation of methionine and tryptophan |
| Optimal pH | 7.5 - 8.5 | 7.5 - 8.5 |
| Stability | Light-sensitive | More stable than IAA |
Reaction Mechanism and Kinetics
Both iodoacetamide and chloroacetamide alkylate cysteine residues via an SN2 reaction mechanism. The deprotonated thiol group (thiolate) of cysteine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the halogen. The halogen then departs as a halide ion, resulting in the formation of a stable thioether bond.
The reactivity of haloacetamides is governed by the nature of the halogen leaving group, with the order of reactivity being Iodo > Bromo > Chloro.[1] This indicates that iodoacetamide is more reactive than chloroacetamide.[1] While this higher reactivity can lead to faster and more complete alkylation of cysteine residues, it also increases the likelihood of off-target reactions with other nucleophilic amino acid residues.[2][3]
dot
Caption: SN2 reaction mechanism for cysteine alkylation.
Performance Comparison: Specificity and Side Reactions
While both reagents effectively alkylate cysteine, their profiles of off-target modifications differ significantly.
Iodoacetamide: Due to its higher reactivity, iodoacetamide is more prone to modifying other amino acid residues with nucleophilic side chains, such as methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminus of peptides.[4][5][6] Carbamidomethylation of methionine can be a particularly prevalent side reaction, affecting up to 80% of methionine-containing peptides under certain conditions.[4]
Chloroacetamide: Chloroacetamide is generally considered to be more specific for cysteine residues, with a lower incidence of off-target alkylation compared to iodoacetamide.[7][8][9] However, studies have shown that chloroacetamide can lead to a significant increase in the oxidation of methionine and tryptophan residues.[7][8][9] One study reported that methionine oxidation increased to a maximum of 40% of all methionine-containing peptides when using chloroacetamide, compared to 2-5% with iodoacetamide.[7][9]
Quantitative Comparison of Side Reactions
| Side Reaction | Iodoacetamide | Chloroacetamide | Reference |
| Methionine Carbamidomethylation | Can affect up to 80% of Met-containing peptides | Less significant than with IAA | [4] |
| Methionine Oxidation | 2-5% of Met-containing peptides | Up to 40% of Met-containing peptides | [7][9] |
| Tryptophan Oxidation | Lower incidence | Increased mono- and di-oxidation | [7] |
| Off-target Alkylation (Lys, His, N-terminus) | More prevalent | Less prevalent | [7][8] |
Experimental Protocols
Below are typical protocols for cysteine alkylation using iodoacetamide and chloroacetamide in a proteomics workflow.
dot
Caption: General experimental workflow for protein alkylation.
Protocol 1: Cysteine Alkylation with Iodoacetamide
-
Protein Reduction:
-
Dissolve the protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.[1]
-
Incubate at 56°C for 30 minutes.[1]
-
Cool the sample to room temperature.[1]
-
-
Alkylation:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water).[10] This solution is light-sensitive and should be prepared fresh and kept in the dark.[10]
-
Add iodoacetamide to the reduced protein sample to a final concentration of 14-20 mM.[5][11]
-
Incubate in the dark at room temperature for 30 minutes.[5][12]
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.[1]
-
-
Sample Processing:
-
Proceed with buffer exchange or protein precipitation to remove urea and excess reagents.
-
Resuspend the alkylated proteins in a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) for enzymatic digestion.
-
Protocol 2: Cysteine Alkylation with Chloroacetamide
-
Protein Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M urea, 2 M thiourea (B124793) in 10 mM HEPES, pH 8.0).[1]
-
Add DTT to a final concentration of 10 mM.[1]
-
Incubate at room temperature for 1 hour.[1]
-
-
Alkylation:
-
Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.[1]
-
-
Sample Processing:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Proceed with enzymatic digestion.
-
Conclusion and Recommendations
The choice between iodoacetamide and chloroacetamide for cysteine alkylation involves a trade-off between reactivity and the profile of side reactions.
-
Iodoacetamide is a highly effective and fast-acting alkylating agent. However, its propensity for off-target modifications, particularly of methionine, requires careful optimization of reaction conditions to minimize undesirable side reactions. It remains a suitable choice when speed and complete alkylation are paramount, and potential off-target effects can be controlled or are less critical for the specific application.
-
Chloroacetamide offers higher specificity for cysteine residues, resulting in fewer off-target alkylation events.[13] This makes it a superior choice when the integrity of other amino acid residues is crucial.[4] However, researchers should be aware of the increased potential for methionine and tryptophan oxidation, which can complicate data analysis.[7][9]
Ultimately, the optimal reagent depends on the specific requirements of the experiment. For routine proteomics applications where high throughput is desired, iodoacetamide may be sufficient. For studies requiring high specificity and minimal non-cysteine modifications, chloroacetamide may be the preferred reagent, provided that the potential for oxidation is taken into account during data analysis. It is recommended to empirically test and optimize the alkylation conditions for the specific protein sample and experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 9. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to PEGylation: Alternatives to Iodoacetamido-PEG6-acid for Enhanced Bioconjugation
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins and peptides with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone for improving their pharmacokinetic and pharmacodynamic properties. The choice of the reactive chemistry for attaching the PEG chain is a critical decision that influences the specificity, stability, and overall success of the resulting bioconjugate. While Iodoacetamido-PEG reagents have been traditionally used for targeting cysteine residues, a diverse array of alternative reagents offers distinct advantages in terms of reaction efficiency, selectivity, and the stability of the final linkage. This guide provides an objective comparison of Iodoacetamido-PEG6-acid with its primary alternatives, supported by experimental data and detailed methodologies to inform the selection of the optimal PEGylation strategy.
Thiol-Reactive PEGylation: Beyond Iodoacetamide
The specific and efficient covalent modification of sulfhydryl groups (thiols) on cysteine residues is a highly sought-after strategy for site-specific PEGylation. Iodoacetamido-PEGs react with thiols to form a stable thioether bond. However, several alternatives offer different reaction kinetics and linkage stabilities.
Key Thiol-Reactive Alternatives:
-
PEG-Maleimide: This is one of the most common alternatives to iodoacetamide. Maleimides react with thiols via a Michael addition reaction, also forming a stable thioether bond. This reaction is generally faster than the reaction with iodoacetamides and proceeds efficiently at a slightly acidic to neutral pH (6.5-7.5).[1]
-
PEG-Vinylsulfone: Vinylsulfones represent another important class of thiol-reactive reagents. They react with thiols to form a very stable thioether linkage.[2] Compared to maleimides, the reaction of vinylsulfones is generally slower, which can be advantageous for controlling the PEGylation process.[3]
Comparative Performance of Thiol-Reactive Reagents:
| Feature | Iodoacetamido-PEG | PEG-Maleimide | PEG-Vinylsulfone |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Linkage Formed | Thioether | Thioether | Thioether |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | 8.0 - 9.0 |
| Reaction Speed | Moderate | Fast | Slow |
| Linkage Stability | Stable | Stable, but susceptible to retro-Michael reaction and thiol exchange in the presence of other thiols.[4] | Very Stable, irreversible linkage.[2] |
| Selectivity | High for thiols, but can react with other nucleophiles at higher pH. | High for thiols at optimal pH. | Good selectivity for thiols, but can react with other nucleophiles at higher pH.[2] |
Amine-Reactive PEGylation: Targeting Lysine (B10760008) Residues
The primary amines on the side chains of lysine residues and the N-terminus of proteins offer abundant sites for PEGylation. This approach is often used when cysteine modification is not feasible or desired.
Key Amine-Reactive Alternatives:
-
PEG-NHS Ester: N-hydroxysuccinimidyl (NHS) esters are highly reactive towards primary amines, forming a stable amide bond.[5] The reaction is efficient at a physiological to slightly basic pH (7-9).[5]
-
PEG-Aldehyde: PEG aldehydes react with primary amines via reductive amination to form a stable secondary amine linkage.[5] This method can offer higher selectivity for the N-terminal amine under controlled pH conditions (around pH 5-6).[4]
Comparative Performance of Amine-Reactive Reagents:
| Feature | PEG-NHS Ester | PEG-Aldehyde (Reductive Amination) |
| Target Residue | Lysine, N-terminus | Lysine, N-terminus |
| Linkage Formed | Amide | Secondary Amine |
| Reaction pH | 7.0 - 9.0 | 5.0 - 7.5 (for N-terminal selectivity) |
| Reaction Speed | Fast | Slower (requires reducing agent) |
| Linkage Stability | Very Stable | Very Stable |
| Selectivity | Reacts with all accessible primary amines, leading to potential heterogeneity. | Can be optimized for higher N-terminal selectivity at lower pH.[6] |
| Side Reactions | Hydrolysis of the NHS ester in aqueous solution is a competing reaction. | Requires a reducing agent (e.g., sodium cyanoborohydride) which must be compatible with the protein. |
Click Chemistry: A Bioorthogonal Approach to PEGylation
"Click chemistry" encompasses a set of highly efficient, specific, and biocompatible reactions. For PEGylation, this typically involves the reaction between a PEG molecule functionalized with an azide (B81097) and a protein containing an alkyne, or vice versa. Copper-free click chemistry variants, such as those using strained cyclooctynes (e.g., DBCO), have become increasingly popular for in vivo applications due to the toxicity of copper catalysts.[7][8]
Key Click Chemistry Reagents:
-
PEG-Azide/Alkyne: Used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
DBCO-PEG: A strained cyclooctyne (B158145) for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[9]
Comparative Performance of Click Chemistry:
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) |
| Reactive Groups | Azide and terminal Alkyne | Azide and strained Alkyne (e.g., DBCO) |
| Linkage Formed | 1,2,3-Triazole | 1,2,3-Triazole |
| Reaction Speed | Fast | Very Fast |
| Linkage Stability | Extremely Stable | Extremely Stable |
| Selectivity | Highly specific and bioorthogonal. | Highly specific and bioorthogonal. |
| Biocompatibility | Copper catalyst can be toxic to cells. | Excellent for in vivo applications.[7] |
Experimental Protocols and Workflows
General Experimental Workflow for Protein PEGylation
Caption: A generalized workflow for a typical protein PEGylation experiment.
Detailed Methodologies
Protocol 1: Thiol-Specific PEGylation with PEG-Maleimide
-
Protein Preparation: Dissolve the cysteine-containing protein in a reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation).
-
Reagent Preparation: Immediately before use, dissolve the PEG-Maleimide reagent in the reaction buffer or a compatible organic solvent like DMSO.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Reaction Quenching: Add a quenching solution containing a free thiol (e.g., L-cysteine or β-mercaptoethanol) to react with any excess PEG-Maleimide.
-
Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG, protein, and quenching reagents.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight, and by HPLC and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Amine-Specific PEGylation with PEG-NHS Ester
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF.
-
PEGylation Reaction: Slowly add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (typically <10%). Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Reaction Quenching: Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to hydrolyze any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein using SEC or IEX.
-
Characterization: Analyze the purified product using SDS-PAGE, HPLC, and mass spectrometry.
Protocol 3: Copper-Free Click Chemistry PEGylation
This protocol assumes the protein has been modified to contain an azide group and the PEG reagent has a DBCO group.
-
Protein and Reagent Preparation: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Dissolve the DBCO-PEG reagent in a compatible solvent (e.g., DMSO).
-
PEGylation Reaction: Add a 1.5- to 5-fold molar excess of the DBCO-PEG solution to the protein solution. The reaction is typically rapid and can proceed at room temperature for 1-4 hours, or overnight at 4°C. No catalyst is required.
-
Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted PEG and protein.
-
Characterization: Characterize the conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm successful conjugation.
Signaling Pathways and Logical Relationships
Reaction Mechanisms of Different PEGylation Chemistries
Caption: Reaction mechanisms for common PEGylation chemistries.
Decision Tree for Selecting a PEGylation Reagent
Caption: A simplified decision tree for choosing a PEGylation reagent.
Conclusion
The field of PEGylation has evolved significantly, offering a wide range of chemical strategies beyond the traditional iodoacetamide-based methods. For thiol-specific conjugation, PEG-maleimides provide a faster reaction, while PEG-vinylsulfones form a more stable linkage. For targeting abundant amine groups, PEG-NHS esters offer a straightforward approach, whereas PEG-aldehydes can provide greater N-terminal specificity. For the highest degree of specificity and biocompatibility, particularly for in vivo applications, copper-free click chemistry has emerged as a powerful tool. The choice of the optimal PEGylation reagent depends on a careful consideration of the target protein's characteristics, the desired properties of the final conjugate, and the specific application. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and to design and execute successful PEGylation strategies.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
- 8. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 9. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Iodoacetamido-PEG6-Acid Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of the mass spectrometric characterization of molecules conjugated with Iodoacetamido-PEG6-acid, a common thiol-reactive linker. We will delve into the experimental data, protocols, and a comparison with alternative reagents.
This compound is a hydrophilic, heterobifunctional linker used to connect molecules to sulfhydryl groups, primarily the side chains of cysteine residues in proteins and peptides. The iodoacetamide (B48618) group selectively reacts with thiols to form a stable thioether bond, while the terminal carboxylic acid can be coupled to other molecules. Mass spectrometry (MS) is an indispensable tool for confirming successful conjugation, determining the site of modification, and assessing the purity of the final product.
Performance Comparison: Iodoacetamido-PEG vs. Maleimide-PEG Linkers
A primary alternative to iodoacetamide-based linkers for thiol-reactive conjugation are maleimide-PEGs. Both achieve covalent modification of cysteine residues, but they differ in their reaction specifics and stability, which can be discerned through mass spectrometry.
| Feature | Iodoacetamido-PEG Conjugates | Maleimide-PEG Conjugates | Mass Spectrometry Implications |
| Reaction Selectivity | Highly selective for thiols. Potential for off-target reactions with other nucleophilic residues (e.g., methionine, histidine, N-terminus) under non-optimal conditions (e.g., high pH, long reaction times).[1][2] | Highly selective for thiols at neutral to slightly acidic pH. | MS analysis is crucial to confirm site-specificity and identify any potential side-products, which would appear as unexpected mass additions. |
| Bond Stability | Forms a stable thioether bond. | The initial thioether bond can undergo hydrolysis, particularly at higher pH, which can lead to a reversal of the conjugation. | MS can be used in stability studies to monitor the integrity of the conjugate over time and under different buffer conditions. The hydrolysis of the maleimide (B117702) conjugate would be observed as a loss of the PEG mass. |
| MS/MS Fragmentation | The thioether bond is generally stable under collision-induced dissociation (CID), with fragmentation typically occurring along the peptide backbone and within the PEG chain. | The fragmentation pattern can be more complex due to the potential for fragmentation within the maleimide ring structure. | Characteristic fragmentation patterns can aid in confirming the identity of the linker and the site of conjugation. |
| Ionization Efficiency | Generally good ionization efficiency in both MALDI and ESI. | Similar to iodoacetamide conjugates, maleimide-PEGs typically ionize well. | The choice of ionization technique may depend on the size of the conjugate and the desired information (e.g., intact mass vs. fragmentation). |
Experimental Protocols
General Protocol for Conjugation of a Peptide with this compound
-
Peptide Preparation : Dissolve the cysteine-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) or ammonium (B1175870) bicarbonate, at a concentration of 1-5 mg/mL. If the peptide has disulfide bonds that need to be reduced, treat with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to conjugation. Remove the reducing agent by dialysis or size-exclusion chromatography.
-
Linker Preparation : Dissolve the this compound in the same buffer as the peptide. A slight excess of the linker (e.g., 1.5 to 5-fold molar excess over the peptide) is typically used.
-
Conjugation Reaction : Mix the peptide and linker solutions and incubate at room temperature for 1-2 hours or at 4°C overnight in the dark to prevent degradation of the iodoacetamide group.
-
Quenching : Quench any unreacted iodoacetamide by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol.
-
Purification : Purify the conjugate from excess linker and quenching reagent using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.
Mass Spectrometry Analysis
Sample Preparation for MS
-
For MALDI-TOF MS : Mix the purified conjugate solution 1:1 (v/v) with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). Spot the mixture onto the MALDI target plate and allow it to air dry.
-
For LC-ESI-MS : Dilute the purified conjugate in an appropriate solvent for liquid chromatography, typically water with 0.1% formic acid.
Instrumentation and Data Acquisition
-
MALDI-TOF MS : Acquire spectra in positive ion reflectron mode. This will provide the intact mass of the conjugate.
-
LC-ESI-MS : Couple a liquid chromatography system to an electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap). Elute the conjugate from a C18 column using a gradient of acetonitrile (B52724) in water with 0.1% formic acid. Acquire full scan MS data to determine the mass of the conjugate and tandem MS (MS/MS) data to confirm the sequence and locate the site of modification.
Data Presentation
Table 1: Expected and Observed Masses for a Model Peptide Conjugated with this compound
| Species | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Difference (ppm) |
| Model Peptide (GCEG) | 363.10 | 363.11 | 27.5 |
| This compound | 521.08 | - | - |
| GCEG-S-acetamido-PEG6-acid | 757.26 | 757.27 | 13.2 |
Note: The mass of the conjugated peptide is the sum of the peptide mass and the mass of the this compound minus the mass of iodine and a proton.
Visualization of Experimental Workflows
Caption: Experimental workflow for the conjugation and mass spectrometric analysis of a peptide with this compound.
Signaling Pathways and Logical Relationships
The characterization of bioconjugates by MS is a logical process of elimination and confirmation. The following diagram illustrates the decision-making process based on the MS data obtained.
Caption: Logical workflow for the analysis of MS data from this compound conjugates.
References
A Comparative Guide to the Purity Analysis of Iodoacetamido-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the purity of crosslinking reagents is paramount to ensuring the efficacy, safety, and reproducibility of therapeutic and diagnostic agents. Iodoacetamido-PEG6-acid, a heterobifunctional linker, is widely utilized for its ability to covalently bind to thiol groups on proteins and peptides. This guide provides a comparative analysis of the purity of this compound against a common alternative, Maleimido-PEG-acid, supported by representative experimental data and detailed analytical protocols.
The Critical Role of Purity in Bioconjugation
The presence of impurities in a PEG linker like this compound can lead to several undesirable outcomes in drug development. These include the formation of poorly defined conjugates, reduced therapeutic efficacy, and potential immunogenicity. Therefore, rigorous purity analysis is a critical step in the quality control of both the linker itself and the final bioconjugate.
Comparative Purity of Thiol-Reactive PEG Linkers
The purity of commercially available PEG linkers is typically determined by High-Performance Liquid Chromatography (HPLC), with identity and structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific batch-to-batch variability exists, a general comparison can be made based on manufacturer specifications and available analytical data.
| Product | Functional Groups | Purity (by HPLC) | Notes |
| This compound | Iodoacetamide (B48618) and Carboxylic Acid | ≥95%[1][2] | Purity is typically stated by manufacturers. Publicly available chromatograms are scarce. |
| Maleimido-PEG-acid (Representative Examples) | Maleimide (B117702) and Carboxylic Acid | 95.8% - 99.2%[3][4] | Data from Certificates of Analysis show high purity. Maleimide stability can be a factor. |
Analytical Techniques for Purity Assessment
A multi-pronged approach is essential for the comprehensive purity analysis of PEG linkers. The primary techniques employed are HPLC, LC-MS, and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of PEG linkers. A reverse-phase method is typically employed to separate the main component from any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the desired product and the identification of impurities. For PEGylated molecules, specialized LC-MS techniques may be required due to their potential for molecular weight distribution and multiple charges.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of PEG linkers. It provides information about the different protons in the molecule, confirming the presence of the PEG backbone, the functional end groups, and the absence of significant impurities.[5][6]
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical workflow for the purity analysis of a heterobifunctional PEG linker.
Caption: A flowchart of the purity analysis process for PEG linkers.
Detailed Experimental Protocols
The following are representative protocols for the analysis of thiol-reactive PEG linkers.
Protocol 1: HPLC Purity Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in a water/acetonitrile mixture to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Purity Calculation: The purity is determined by the peak area percentage of the main peak relative to the total peak area.
Protocol 2: LC-MS Analysis of Maleimido-PEG-acid
-
LC System: A UPLC or HPLC system coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the compound of interest, for example, 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
Data Analysis: The mass spectrum of the main peak is analyzed to confirm the molecular weight of the Maleimido-PEG-acid.
Protocol 3: ¹H NMR Spectroscopy of a PEG Linker
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Integrate the peaks corresponding to the protons of the functional groups (e.g., iodoacetamide or maleimide) and the repeating ethylene (B1197577) glycol units to confirm the structure and assess purity. For maleimide-containing linkers, characteristic peaks for the maleimide protons are expected around 6.7 ppm.[1]
Conclusion
The purity of this compound and its alternatives is a critical parameter for the successful development of bioconjugates. While manufacturers typically state a purity of ≥95% for this compound, it is advisable for researchers to perform their own comprehensive analysis using a combination of HPLC, LC-MS, and NMR. This guide provides a framework for such an analysis, enabling scientists to make informed decisions about the quality of their reagents and the reliability of their experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mal-PEG-COOH, Mal-PEG-AA - Biopharma PEG [biochempeg.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 5. Maleimide PEG24 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 6. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Analysis of Iodoacetamido-PEG6-acid and its Bioconjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, Iodoacetamido-PEG6-acid is a valuable thiol-reactive PEGylation reagent. Its primary application lies in the site-specific modification of cysteine residues in proteins and peptides, a process that can enhance therapeutic properties such as solubility, stability, and circulation half-life. Verifying the successful conjugation and characterizing the resulting product is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
This guide provides a comparative analysis of the NMR characteristics of this compound and its conjugation products. It also offers a comparison with a common alternative, maleimide-PEG reagents, and includes detailed experimental protocols for key reactions.
Comparative NMR Data
Successful conjugation of this compound to a thiol-containing molecule, such as a cysteine peptide, can be readily monitored by ¹H and ¹³C NMR. The key spectral changes involve the disappearance of signals corresponding to the iodoacetamide (B48618) group and the appearance of new signals characteristic of the newly formed thioether bond and the S-carboxamidomethylated cysteine residue.
For comparison, the reaction of a maleimide-PEG reagent with a thiol is also presented. The hallmark of this reaction in ¹H NMR is the disappearance of the singlet peak corresponding to the maleimide (B117702) protons.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Conjugation
| Compound/Residue | Functional Group | Protons | Expected Chemical Shift (δ, ppm) | Key Observation |
| This compound | Iodoacetamide | I-CH₂-CO | ~3.7 - 3.9 | Disappears upon reaction |
| PEG Chain | -O-CH₂-CH₂-O- | ~3.6 (broad singlet) | Remains, characteristic PEG signal | |
| Acid Terminus | -CH₂-COOH | ~2.4 | Remains | |
| Cysteine Peptide (Unconjugated) | Cysteine | Hβ (-CH₂-SH) | ~2.9 - 3.1 | Shifts downfield upon reaction |
| Product: PEG6-Cysteine Peptide | Thioether Linkage | -S-CH₂-CO- | ~3.2 - 3.4 | Appearance of new singlet |
| S-alkylated Cysteine | Hβ (-CH₂-S-) | ~2.7 - 2.9 (diastereotopic) | Shifts upfield and splits | |
| PEG Chain | -O-CH₂-CH₂-O- | ~3.6 (broad singlet) | Unchanged |
Note: The exact chemical shifts can vary depending on the solvent, pH, and the sequence of the peptide.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Conjugation
| Compound/Residue | Functional Group | Carbon | Expected Chemical Shift (δ, ppm) | Key Observation |
| This compound | Iodoacetamide | I-CH₂-CO | ~0 - 5 | Disappears upon reaction |
| PEG Chain | -O-CH₂-CH₂-O- | ~70 | Remains | |
| Product: PEG6-Cysteine Peptide | Thioether Linkage | -S-CH₂-CO- | ~35 - 40 | Appearance of new signal |
| S-alkylated Cysteine | Cβ (-CH₂-S-) | ~33 - 38 | Shifted from unconjugated Cβ (~25-28 ppm) | |
| PEG Chain | -O-CH₂-CH₂-O- | ~70 | Unchanged |
Table 3: Comparative ¹H NMR Data for Maleimide-PEG Conjugation
| Compound/Residue | Functional Group | Protons | Expected Chemical Shift (δ, ppm) | Key Observation |
| Maleimide-PEG Reagent | Maleimide | -CH=CH- | ~6.7 - 6.8 (singlet) | Disappears completely upon reaction |
| PEG Chain | -O-CH₂-CH₂-O- | ~3.6 (broad singlet) | Remains | |
| Product: Maleimide-PEG-Cysteine Adduct | Succinimide Ring | -CH-CH₂- | ~2.5 - 4.5 (complex multiplets) | Appearance of new complex signals |
| PEG Chain | -O-CH₂-CH₂-O- | ~3.6 (broad singlet) | Unchanged |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as 100 mM sodium phosphate (B84403), pH 7.5. If the peptide contains disulfide bonds, it must first be reduced. To do this, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate at room temperature for 1 hour.
-
Reagent Preparation: Immediately before use, dissolve this compound in the same buffer or a compatible solvent like DMSO.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved this compound to the reduced peptide solution.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for 2 hours. The reaction should be performed in the dark to prevent the formation of iodine from the iodoacetamide reagent.
-
Quenching: Quench any unreacted iodoacetamide by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), to a final concentration of ~50 mM.
-
Purification: Purify the PEGylated peptide from excess reagents and byproducts using techniques such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
NMR Analysis: Lyophilize the purified product and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis.
Protocol 2: Monitoring the Conjugation Reaction by ¹H NMR
-
Sample Preparation: In an NMR tube, dissolve the reduced cysteine-containing peptide in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.5).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the unconjugated peptide.
-
Initiate Reaction: Add a measured amount of this compound (dissolved in a small volume of the same deuterated buffer) to the NMR tube.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the iodoacetamide -CH₂-I proton signal and the appearance and increase in the intensity of the thioether -S-CH₂-CO- proton signal to follow the reaction kinetics.
Visualizations
Caption: Experimental workflow for the PEGylation of a cysteine peptide.
A Researcher's Guide to Quantifying the Labeling Efficiency of Thiol-Reactive Probes: Iodoacetamido-PEG6-acid and Alternatives
Comparison of Thiol-Reactive Reagents: Iodoacetamides vs. Maleimides
The two most prevalent classes of thiol-reactive reagents are iodoacetamides and maleimides. Both react with the nucleophilic thiolate anion of cysteine residues, but through different mechanisms, which influences their reactivity, specificity, and the stability of the resulting conjugate.
Iodoacetamides , including Iodoacetamido-PEG6-acid, react via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[1][2] This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is deprotonated to the more reactive thiolate form.[3]
Maleimides react with thiols through a Michael addition reaction, also forming a thioether bond.[2][3] This reaction is highly efficient at a near-neutral pH range of 6.5-7.5.[3] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3]
The following table summarizes the key performance characteristics of iodoacetamide (B48618) and maleimide (B117702) reagents based on available data for various derivatives.
| Feature | Iodoacetamide Derivatives | Maleimide Derivatives |
| Reactive Group | Iodoacetyl | Maleimide |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 8.0 - 8.5[3] | 6.5 - 7.5[3] |
| Reaction Rate | High | Very High |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10¹ - 10²[4] | ~10² - 10⁴[4] |
| Bond Formed | Stable Thioether | Thioether (Thiosuccinimide adduct) |
| Conjugate Stability | Highly Stable, Irreversible[3] | Susceptible to hydrolysis and retro-Michael addition (thiol exchange)[3][5] |
| Known Off-Target Residues | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[6] | Primarily amines at pH > 8.5[3] |
Quantifying Labeling Efficiency
Accurately determining the extent of labeling is crucial for the reproducibility and reliability of experiments. Several methods can be employed to quantify labeling efficiency, with mass spectrometry and HPLC being the most common and robust.
Signaling Pathway for Thiol-Reactive Labeling
Caption: Workflow for labeling and quantifying thiol-reactive probes.
Experimental Protocols
Protocol 1: Protein Labeling with a Thiol-Reactive Probe
This protocol provides a general procedure for labeling a protein with a thiol-reactive probe like this compound or a maleimide derivative.
Materials:
-
Protein solution (1-10 mg/mL) in a degassed, thiol-free buffer at the appropriate pH (e.g., PBS or HEPES).
-
Thiol-reactive probe (e.g., this compound or a maleimide-PEG reagent).
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent: DTT or L-cysteine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the appropriate reaction buffer. If disulfide bonds need to be reduced to expose cysteine residues for labeling, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the thiol-reactive probe, as it will compete for the reagent. TCEP does not need to be removed.
-
Probe Preparation: Prepare a stock solution of the thiol-reactive probe in a suitable solvent (e.g., DMSO or DMF) immediately before use. Iodoacetamide solutions are light-sensitive and should be protected from light.
-
Labeling Reaction: Add the desired molar excess of the thiol-reactive probe to the protein solution. The optimal stoichiometry and reaction time should be determined empirically, but a 10- to 20-fold molar excess of the probe over the protein is a common starting point. Incubate the reaction at room temperature or 4°C. Reaction times can range from 30 minutes to several hours.[6]
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT or L-cysteine) in excess to react with any unreacted probe.
-
Purification: Remove the excess unreacted probe and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]
Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry
Mass spectrometry provides detailed, site-specific information on labeling efficiency.[5]
Materials:
-
Labeled and purified protein from Protocol 1.
-
Denaturing buffer (e.g., 8 M urea).
-
Reducing agent (e.g., DTT).
-
Alkylating agent for capping unreacted cysteines (e.g., iodoacetamide if the initial label was a maleimide, or a different alkylating agent if the initial label was an iodoacetamide).
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Protease (e.g., trypsin).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Denature the labeled protein sample with 8 M urea.
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate any unreacted cysteine residues with a standard alkylating agent (e.g., iodoacetamide) to prevent disulfide bond scrambling. This step is crucial to differentiate between cysteines that were available for labeling and those that were in disulfide bonds.[5]
-
Perform a buffer exchange into a digestion-compatible buffer.
-
Digest the protein into peptides using trypsin.[5]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use proteomic software to identify peptides and search for the specific mass modification corresponding to the thiol-reactive probe on cysteine residues.[5]
-
Extract the ion chromatograms (XICs) for both the labeled and unlabeled versions of each cysteine-containing peptide.[5]
-
Calculate the site-specific labeling efficiency using the following formula:[5]
-
Site-Specific Labeling Efficiency (%) = (Area of Labeled Peptide XIC / (Area of Labeled Peptide XIC + Area of Unlabeled Peptide XIC)) * 100
-
-
The overall protein labeling efficiency can be estimated by averaging the efficiencies of all identified cysteine-containing peptides.[5]
-
Experimental Workflow for Mass Spectrometry Quantification
Caption: A typical workflow for quantifying protein labeling efficiency using mass spectrometry.
Conclusion
The choice between iodoacetamide-based reagents like this compound and maleimide-based reagents depends on the specific application. Maleimides generally offer faster reaction kinetics, while iodoacetamides form a more stable conjugate.[3][4] For applications requiring long-term stability, an iodoacetamide-labeled protein may be preferable.[3] The protocols outlined in this guide provide a robust framework for quantifying the labeling efficiency of any thiol-reactive probe, enabling researchers to make informed decisions and ensure the quality and consistency of their bioconjugation experiments.
References
A Researcher's Guide to Functional Assays for Proteins Modified with Iodoacetamido-PEG6-acid
An Objective Comparison of Thiol-Reactive Chemistries and Their Impact on Protein Function
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for enhancing therapeutic efficacy, enabling diagnostic applications, and probing biological function. The process of PEGylation, or the attachment of polyethylene (B3416737) glycol (PEG) chains, is particularly valued for its ability to improve the pharmacokinetic and pharmacodynamic properties of protein therapeutics.[1][2][3] Iodoacetamido-PEG6-acid is a specific reagent that facilitates this modification by targeting cysteine residues.
This guide provides an objective comparison of this compound with its primary alternative, maleimide-based PEGylation reagents. It offers a detailed look at the underlying chemistries, presents key functional assays to evaluate the impact of modification, and provides supporting experimental protocols and data to inform your research decisions.
Thiol-Reactive Chemistries: Iodoacetamide (B48618) vs. Maleimide (B117702)
The most common and specific targets for protein modification are the sulfhydryl (or thiol) groups of cysteine residues, due to their high nucleophilicity.[4] Both iodoacetyl and maleimide groups are designed to react with these thiols, but they do so via different mechanisms, which has significant implications for reaction conditions and the stability of the final conjugate.[5]
Iodoacetamide reagents, such as this compound, react with thiols through a bimolecular nucleophilic substitution (SN2) reaction. This process is most efficient at a slightly alkaline pH (8.0-8.5), where the thiol group is deprotonated to the more reactive thiolate anion.[4][6] The resulting thioether bond is highly stable and irreversible.[4]
In contrast, maleimide reagents react with thiols via a Michael-type addition across the double bond of the maleimide ring.[5][6] This reaction is significantly faster than the iodoacetamide reaction and proceeds optimally at a near-neutral pH range of 6.5-7.5.[4][7] While the initial thioether adduct is formed efficiently, it can be less stable than the bond formed by iodoacetamides, potentially undergoing hydrolysis or retro-Michael addition (thiol exchange), especially at higher pH.[4]
Below is a comparative summary of these two chemistries.
| Feature | This compound (Haloacetyl) | Maleimide-PEG Reagents |
| Reactive Group | Iodoacetyl | Maleimide |
| Reaction Type | Nucleophilic Substitution (SN2)[4][6] | Michael Addition[4][6] |
| Primary Target | Sulfhydryl groups (Cysteine)[4] | Sulfhydryl groups (Cysteine)[4] |
| Optimal pH Range | 8.0 - 8.5[4] | 6.5 - 7.5[4][7] |
| Reaction Rate | High | Very High (often 1000x faster than amines at pH 7)[4] |
| Bond Formed | Stable Thioether[6] | Thioether (Thiosuccinimide adduct) |
| Conjugate Stability | Highly Stable, Irreversible[4] | Susceptible to hydrolysis and thiol exchange[4] |
| Potential Off-Target Reactions | Histidine and lysine (B10760008) at pH > 8.5[4] | Primary amines at pH > 7.5[4][7] |
Assessing the Functional Consequences of PEGylation
While PEGylation offers numerous advantages—such as increased stability, prolonged circulation time, and reduced immunogenicity—it can also impact a protein's biological activity.[3][8][9] The attached PEG chain can sterically hinder the protein's interaction with its target, potentially reducing binding affinity or enzymatic activity.[9][10] Therefore, rigorous functional testing is mandatory after modification.
Key Functional Assays
-
Enzyme Kinetic Assays: For enzymes, it is crucial to determine if PEGylation has altered their catalytic efficiency. This is typically done by measuring key kinetic parameters.
-
Binding Affinity Assays: For proteins such as antibodies, cytokines, and receptor ligands, quantifying the binding affinity to their target is essential. Techniques like ELISA and Surface Plasmon Resonance (SPR) are commonly used.
-
Cell-Based Potency Assays: For therapeutic proteins, in vitro cell-based assays are critical for evaluating their biological effect in a more physiologically relevant context. These assays can measure outcomes like cell proliferation, cytotoxicity, or the activation of a specific signaling pathway.
Enzyme Kinetic Assay
This assay evaluates the effect of PEGylation on the catalytic activity of an enzyme by determining the Michaelis constant (Km) and maximum velocity (Vmax).
Experimental Protocol
-
Protein Preparation: Prepare solutions of the unmodified enzyme, the this compound modified enzyme, and the maleimide-PEG modified enzyme at a known concentration (e.g., 1 µM) in an appropriate assay buffer.
-
Substrate Preparation: Prepare a series of substrate dilutions in the assay buffer. The concentration range should typically span from 0.1x to 10x the expected Km.
-
Reaction Initiation: In a 96-well plate, add a fixed amount of each enzyme variant to separate wells. Initiate the reaction by adding the varying concentrations of the substrate.
-
Data Acquisition: Measure the rate of product formation or substrate consumption over time using a plate reader (e.g., by monitoring absorbance or fluorescence).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each enzyme variant.
Experimental Workflow
Comparative Data
| Protein Variant | Km (µM) | Vmax (µmol/min) | Relative Activity (%) |
| Unmodified Enzyme | 10 | 100 | 100 |
| Iodo-PEG6-acid Modified | 15 | 85 | 85 |
| Maleimide-PEG6 Modified | 18 | 75 | 75 |
Note: Data are representative and will vary based on the specific protein and PEGylation conditions.
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinity between two molecules.
Experimental Protocol
-
Ligand Immobilization: Covalently immobilize the target molecule (ligand) onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the analyte (unmodified protein, Iodo-PEG6-acid modified protein, and maleimide-PEG modified protein) in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions sequentially over the sensor chip surface, from lowest to highest concentration. The SPR instrument measures the change in refractive index as the analyte binds to the immobilized ligand.
-
Dissociation: After each analyte injection, flow running buffer over the chip to measure the dissociation phase.
-
Regeneration: If necessary, inject a regeneration solution to remove all bound analyte, preparing the chip for the next cycle.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Workflow
Comparative Data
| Protein Variant | ka (1/Ms) | kd (1/s) | KD (nM) |
| Unmodified Protein | 1.5 x 105 | 5.0 x 10-4 | 3.3 |
| Iodo-PEG6-acid Modified | 1.1 x 105 | 6.5 x 10-4 | 5.9 |
| Maleimide-PEG6 Modified | 0.9 x 105 | 7.2 x 10-4 | 8.0 |
Note: A higher KD value indicates lower binding affinity.
Cell-Based Cytotoxicity Assay
This assay measures the ability of a PEGylated protein (e.g., an antibody-drug conjugate or a toxic cytokine) to induce cell death.
Experimental Protocol
-
Cell Plating: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the unmodified and PEGylated proteins. Add these dilutions to the cells and incubate for a specific period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., resazurin (B115843) or a tetrazolium salt like MTT) to each well. These reagents are converted into a colored or fluorescent product by metabolically active, living cells.
-
Data Acquisition: After a short incubation with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells (100% viability) and a background control (0% viability). Plot the percent viability against the log of the protein concentration and fit to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the cell population).
Signaling Pathway Context
PEGylated therapeutics often modulate cellular signaling pathways. For example, a PEGylated growth factor antagonist might block a receptor tyrosine kinase (RTK), thereby inhibiting downstream pro-survival pathways like the MAPK/ERK pathway.
Comparative Data
| Protein Variant | IC50 (nM) |
| Unmodified Protein | 5 |
| Iodo-PEG6-acid Modified | 12 |
| Maleimide-PEG6 Modified | 18 |
Note: A higher IC50 value indicates lower potency.
Conclusion
The choice between this compound and alternative reagents like maleimide-PEGs is a critical decision in protein modification. Iodoacetamide chemistry offers the advantage of forming a highly stable, irreversible thioether bond, which is paramount for therapeutics requiring long-term stability. Maleimide chemistry provides a much faster reaction rate at a neutral pH but may pose a risk of conjugate instability.
Ultimately, the optimal choice depends on the specific protein, the desired application, and the balance between reaction efficiency and conjugate stability. The functional assays outlined in this guide—from enzyme kinetics to cell-based potency—are essential tools for validating these choices. By systematically evaluating the impact of PEGylation on protein activity, researchers can ensure that the benefits of modification do not come at the cost of compromised biological function, leading to the development of safer and more effective protein-based products.
References
- 1. Preferential Interactions and the Effect of Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. betalifesci.com [betalifesci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
In-Vivo Stability of Thioether Linkages: A Comparative Guide for Researchers
For drug development professionals and scientists in the field of bioconjugation, the stability of the linkage between a biomolecule and a payload is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the in-vivo stability of thioether linkages formed from iodoacetamide-based reagents versus those derived from maleimide (B117702) chemistry, supported by available experimental data and detailed methodologies.
The Chemistry of Thiol-Reactive Linkages: Iodoacetamide (B48618) vs. Maleimide
The specific and stable modification of cysteine residues is a cornerstone of bioconjugation. Both iodoacetamide and maleimide reagents are widely used for this purpose, each with distinct reaction mechanisms and resulting linkage stabilities.
Iodoacetamide Chemistry: Iodoacetamide and other haloacetyl reagents react with the sulfhydryl group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction. This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate form[1]. The resulting thioether bond is highly stable and considered irreversible under physiological conditions[1].
Maleimide Chemistry: Maleimide reagents react with thiols through a Michael-type addition across the double bond of the maleimide ring[1]. This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5[1]. However, the thiosuccinimide adduct formed is susceptible to a retro-Michael reaction in vivo, leading to cleavage of the conjugate. This process can be facilitated by endogenous thiols like albumin and glutathione[2]. Strategies to mitigate this instability, such as hydrolysis of the succinimide (B58015) ring, have been developed[2][3][4].
Comparative Stability Data
While direct head-to-head quantitative in-vivo stability data for identical bioconjugates prepared with iodoacetamide and maleimide linkers is limited in the available literature, a clear qualitative and mechanistic understanding of their stability profiles has been established.
| Feature | Iodoacetamide Linkage | Maleimide Linkage |
| Bond Type | Thioether | Thioether (in a thiosuccinimide adduct) |
| In-Vivo Stability | Highly stable and considered irreversible[1]. | Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation[2][3]. |
| Primary Cleavage Mechanism | Generally considered stable; however, metabolism of thioether-containing drugs can occur, though this is not a widely reported issue for iodoacetamide conjugates themselves[5][6]. | Retro-Michael reaction, often facilitated by endogenous thiols like albumin[2]. |
| Half-life Consideration | Expected to have a longer in-vivo half-life due to the stability of the thioether bond. | The half-life of the conjugate can be limited by the rate of deconjugation. Strategies exist to improve stability[2][4]. |
| Supporting Evidence | The thioether bond formed is robust and not prone to the exchange reactions that affect maleimide adducts[1]. | Numerous studies report the instability of maleimide-thiol conjugates in plasma and serum, with deconjugation observed over time[2][4]. For instance, N-alkyl maleimide ADCs showed 35-67% deconjugation in serum over 7 days at 37°C[2]. |
Experimental Protocols for Stability Assessment
Assessing the in-vivo and in-vitro stability of bioconjugates is crucial for their development. The following are generalized protocols based on methods described in the literature for evaluating the stability of antibody-drug conjugates (ADCs).
In-Vitro Plasma/Serum Stability Assay
Objective: To determine the stability of a bioconjugate in plasma or serum from a relevant species (e.g., human, mouse, rat).
Methodology:
-
Incubation: The bioconjugate is incubated in plasma or serum at 37°C for various time points (e.g., 0, 24, 48, 96 hours)[7].
-
Sample Preparation:
-
Immunocapture: The ADC and any antibody-associated species are extracted from the plasma using affinity capture, for example, with protein A/G magnetic beads or a target antigen immobilized on beads[8][9][10][11].
-
Enzymatic Digestion: For analysis of the conjugated payload, the captured ADC can be treated with an enzyme like papain to release the linker-drug[10][11]. For total antibody quantification, a protease such as trypsin is used to generate signature peptides[12][13].
-
-
Analysis by LC-MS/MS:
In-Vivo Stability and Pharmacokinetic Study
Objective: To evaluate the stability and pharmacokinetic profile of a bioconjugate in an animal model.
Methodology:
-
Administration: The bioconjugate is administered to a relevant animal model (e.g., mice, rats) via an appropriate route (e.g., intravenous injection)[12][13].
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) and processed to obtain plasma or serum[12][13].
-
Sample Analysis: The plasma/serum samples are analyzed using LC-MS/MS methods similar to the in-vitro assay to determine the concentrations of the intact ADC, total antibody, and free payload over time[12][13].
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution for each component.
Metabolic Considerations for Thioether Linkages
While the thioether bond itself is generally stable, the potential for in-vivo metabolic cleavage exists for some sulfur-containing compounds. Thiophene-containing drugs, for instance, can undergo cytochrome P450-dependent metabolism to form reactive intermediates[6]. However, the simple thioether linkage formed from iodoacetamide is not a thiophene (B33073) and is considered to be robust. There is evidence of enzymatic formation of thioether bonds in nature, but this is a biosynthetic process and not typically a major pathway for the cleavage of synthetically introduced thioether-linked drugs[15][16].
Conclusion
The choice between iodoacetamide and maleimide for bioconjugation has significant implications for the in-vivo stability of the resulting product. The thioether bond formed from iodoacetamide is chemically robust and irreversible, offering a significant advantage for applications requiring long-term stability in a biological environment. In contrast, the thiosuccinimide linkage from maleimide chemistry is susceptible to deconjugation through a retro-Michael reaction, which can lead to premature payload release and potential off-target effects. While strategies to improve maleimide conjugate stability exist, the inherent stability of the iodoacetamide-derived thioether linkage makes it a superior choice when bond integrity is of paramount importance. Researchers and drug developers should carefully consider these stability profiles when selecting a conjugation strategy to ensure the development of safe and effective biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 15. Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Iodoacetamido-PEG6-acid: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Iodoacetamido-PEG6-acid, a PEG-based PROTAC linker. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Chemical and Physical Properties
A summary of the quantitative data available for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C17H32INO9 |
| Molecular Weight | 521.34 g/mol [1][2] |
| Purity | Typically ≥95% |
| Storage Temperature | -20°C[3][4] |
Disposal Workflow
The proper disposal of this compound follows a structured process to minimize risk and ensure regulatory compliance. The workflow diagram below illustrates the key steps, from initial handling to final disposal by a licensed waste management service.
References
Essential Safety and Logistical Information for Handling Iodoacetamido-PEG6-acid
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This document provides crucial safety protocols and logistical plans for the use and disposal of Iodoacetamido-PEG6-acid, a PEG-based PROTAC linker. Due to the presence of the iodoacetamide (B48618) group, this compound requires careful handling.
Hazard Identification and Personal Protective Equipment
This compound should be handled with caution, primarily due to the reactivity of the iodoacetamide functional group, which is known to be toxic and an irritant. The PEG (polyethylene glycol) component is generally considered to be of low toxicity and biodegradable. The carboxylic acid moiety adds a corrosive hazard, particularly in concentrated form.
Summary of Potential Hazards:
| Hazard Class | Description |
| Acute Toxicity | The iodoacetamide group is toxic if swallowed, inhaled, or absorbed through the skin. |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields are mandatory.[2][3] |
| Skin Protection | Chemical-resistant gloves (nitrile or vinyl) and a lab coat must be worn.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
-
Preparation :
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for iodoacetamide, as a specific SDS for this compound may not be readily available.
-
Ensure a chemical fume hood is operational for all weighing and solution preparation steps.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the solid compound within a certified chemical fume hood to prevent inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
-
-
Solution Preparation :
-
When dissolving the compound, add the solid to the solvent slowly.
-
If diluting a concentrated stock solution, always add the acid (in this case, the acidic PEG compound) to the solvent.
-
-
Reaction Setup :
-
Conduct all reactions involving this compound in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Reaction Work-up :
-
Quench any unreacted iodoacetamide functionality with a suitable reagent if necessary, following established laboratory protocols.
-
Handle all post-reaction mixtures with the same level of precaution as the initial reagent.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste : Collect unreacted this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste : Collect all solutions containing this compound in a designated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[4][5]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., Toxic, Irritant).
Disposal Pathway:
-
All waste containing this compound must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.
Workflow and Safety Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
